Deacetyl Racecadotril Disulfide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-[[2-benzyl-3-[[2-benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIRAPUEIHEARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141437-88-9 | |
| Record name | Deacetyl racecadotril dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141437889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEACETYL RACECADOTRIL DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE6MG8RXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis Pathway of Deacetyl Racecadotril Disulfide, a Key Impurity of Racecadotril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway of Deacetyl Racecadotril Disulfide, a significant impurity in the manufacturing of the antidiarrheal drug Racecadotril. This document outlines the chemical origins, formation mechanisms, and analytical quantification of this impurity. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development and quality control.
Introduction to Racecadotril and its Impurities
Racecadotril is a potent and peripherally acting enkephalinase inhibitor, functioning as a prodrug that is rapidly metabolized to its active form, Thiorphan. It is widely prescribed for the treatment of acute diarrhea. As with any active pharmaceutical ingredient (API), the purity of Racecadotril is critical to its safety and efficacy. Regulatory bodies mandate strict control over impurities that may arise during synthesis, storage, or degradation.
One of the principal process-related impurities is this compound, also identified as Racecadotril Impurity H. This impurity is a dimeric species formed from the active metabolite of Racecadotril and its presence in the final drug product must be carefully monitored and controlled.
Genesis of the this compound Impurity
The formation of this compound is intrinsically linked to the chemical structure and metabolic pathway of Racecadotril.
2.1. The Precursor: Deacetyl Racecadotril (Thiorphan)
Racecadotril itself contains a thioester group (-S-C(O)CH₃). In vivo, and potentially during certain manufacturing or storage conditions, this thioester is hydrolyzed to yield the active metabolite, Thiorphan. Thiorphan possesses a free thiol group (-SH), which is the key functional group responsible for the formation of the disulfide impurity.
2.2. The Reaction: Oxidative Dimerization
This compound is formed through the oxidative dimerization of two molecules of Thiorphan. The free thiol groups of two Thiorphan molecules are oxidized, leading to the formation of a disulfide bond (-S-S-) that links the two monomeric units. This reaction is typically facilitated by the presence of oxidizing agents or exposure to atmospheric oxygen, particularly under conditions that may promote the formation of thiyl radicals.
The overall reaction can be summarized as follows:
2 R-SH (Thiorphan) + [O] → R-S-S-R (this compound) + H₂O
where 'R' represents the Deacetyl Racecadotril molecular backbone.
Synthesis Pathway of Racecadotril and Impurity Formation Hotspots
The synthesis of Racecadotril generally involves the coupling of two key intermediates: (±)-3-(acetylthio)-2-benzylpropanoic acid and benzyl glycinate.
A potential hotspot for the formation of the disulfide impurity can occur if the acetyl protecting group on the thiol is prematurely cleaved during the synthesis. This would expose the highly reactive free thiol of Thiorphan, which can then be readily oxidized to the disulfide dimer, especially during work-up or purification steps involving exposure to air.
Below is a diagram illustrating the synthesis pathway of Racecadotril and the point of potential formation of the this compound impurity.
Caption: Synthesis of Racecadotril and formation of the disulfide impurity.
Quantitative Data
The levels of this compound are strictly controlled in the final Racecadotril API. The following table summarizes typical analytical parameters for the quantification of this impurity.
| Parameter | Value | Reference |
| Impurity Name | This compound (Racecadotril Impurity H) | Pharmacopeial Standards |
| Typical Limit | Not more than 0.5% | [1] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [2] |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate (70:30) | [2] |
| Detection Wavelength | 210 nm | [2] |
| Linearity Range | 2.40 - 21.56 µg/mL | [2] |
| Regression Equation | Y = 1826x + 46 | [2] |
| Correlation Coefficient (r) | 0.9999 | [2] |
Experimental Protocols
5.1. Synthesis of Racecadotril (A Representative Procedure)
This protocol is based on synthetic schemes described in the literature and patents.
-
Step 1: Synthesis of (±)-3-(acetylthio)-2-benzylpropanoic acid. Benzyl acrylic acid is reacted with thioacetic acid. The reaction mixture is typically heated, and after completion, the excess thioacetic acid is removed under reduced pressure.
-
Step 2: Synthesis of Racecadotril. The resulting (±)-3-(acetylthio)-2-benzylpropanoic acid is then coupled with benzyl glycinate using a suitable coupling agent (e.g., a carbodiimide) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred until completion.
-
Step 3: Work-up and Purification. The reaction mixture is washed with aqueous solutions to remove by-products and unreacted starting materials. The organic layer is dried and the solvent is evaporated. The crude Racecadotril is then purified by recrystallization from a suitable solvent system, such as ethanol.
5.2. Plausible Synthesis of this compound (for reference standard preparation)
-
Step 1: Deacetylation of Racecadotril to Thiorphan. Racecadotril is dissolved in a suitable solvent (e.g., methanol) and treated with a base (e.g., sodium hydroxide) under controlled temperature to hydrolyze the thioester and form Thiorphan.
-
Step 2: Oxidative Dimerization. The resulting solution containing Thiorphan is then subjected to mild oxidative conditions. This can be achieved by bubbling air through the solution, or by the addition of a mild oxidizing agent such as hydrogen peroxide or iodine, until the starting material is consumed (monitored by TLC or HPLC).
-
Step 3: Isolation and Purification. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude this compound is purified using column chromatography or recrystallization to yield the pure impurity for use as a reference standard.
5.3. Analytical Method for Quantification of this compound Impurity by HPLC
-
Chromatographic System: A liquid chromatograph equipped with a 210 nm UV detector and a C18 column.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a potassium dihydrogen phosphate buffer (pH adjusted as needed), in a ratio of 70:30 (v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Procedure: A solution of the Racecadotril sample is prepared in the mobile phase. A solution of the this compound reference standard of known concentration is also prepared. The solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of the impurity in the sample is calculated by comparing the peak area of the impurity with that of the reference standard.
Logical Workflow for Impurity Identification and Control
The following diagram illustrates a typical workflow for the identification, quantification, and control of the this compound impurity during drug development.
Caption: Workflow for this compound impurity control.
Conclusion
The this compound impurity is a critical quality attribute to monitor during the manufacturing of Racecadotril. Its formation is a direct consequence of the deacetylation of the parent drug to its active thiol-containing metabolite, Thiorphan, followed by oxidative dimerization. A thorough understanding of this synthesis pathway, coupled with robust analytical methods and in-process controls, is essential for ensuring the purity, safety, and regulatory compliance of the final Racecadotril drug product. This guide provides the foundational knowledge for researchers and drug development professionals to effectively manage this impurity.
References
The Formation of Deacetyl Racecadotril Disulfide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the formation mechanism of Deacetyl Racecadotril Disulfide, a known impurity of the antidiarrheal drug Racecadotril. Understanding the pathways to this impurity is critical for robust drug substance and product development, ensuring safety, efficacy, and regulatory compliance. This document provides a detailed overview of the chemical reactions involved, experimental protocols for its generation and detection, and quantitative data from forced degradation studies.
Introduction to Racecadotril and Its Degradation
Racecadotril, a prodrug, is rapidly converted to its active metabolite, thiorphan, which acts as an enkephalinase inhibitor. This inhibition prevents the degradation of endogenous enkephalins, leading to a reduction in intestinal water and electrolyte hypersecretion. The chemical stability of Racecadotril is a key consideration in its manufacturing and formulation. Under certain conditions, it can degrade to form various impurities, one of which is this compound, also identified as Racecadotril Impurity H.[1][][3]
The Chemical Pathway to this compound
The formation of this compound is a two-step process initiated by the hydrolysis of the thioacetate group of Racecadotril, followed by the oxidation of the resulting thiol intermediate.
Step 1: Hydrolysis of Racecadotril to Deacetyl Racecadotril (Thiol Intermediate)
The first step in the formation of the disulfide impurity is the hydrolysis of the S-acetyl group of Racecadotril to yield a free thiol, a molecule known as Deacetyl Racecadotril. This reaction can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioacetate group. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the thioester bond to produce the thiolate anion and acetic acid. Protonation of the thiolate yields the Deacetyl Racecadotril.[4]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the thioacetate is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of Deacetyl Racecadotril.
Step 2: Oxidation of Deacetyl Racecadotril to this compound
The thiol group of Deacetyl Racecadotril is susceptible to oxidation. In the presence of an oxidizing agent or atmospheric oxygen, two molecules of Deacetyl Racecadotril can couple to form a disulfide bond. This reaction involves the removal of a hydrogen atom from each of the two thiol groups, followed by the formation of a sulfur-sulfur bond.[5][6][7] This can proceed through various mechanisms, including radical pathways or via a sulfenic acid intermediate.[8]
The overall reaction pathway is visualized in the following diagram:
Caption: Formation pathway of this compound from Racecadotril.
Experimental Protocols for Formation and Analysis
The formation of this compound is typically observed during forced degradation studies, which are designed to assess the stability of a drug substance under various stress conditions.
Forced Degradation Protocols
The following are representative protocols for inducing the degradation of Racecadotril to form the disulfide impurity. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11]
Table 1: Forced Degradation Conditions for Racecadotril
| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N | Reflux | 2 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | Reflux | 2 hours |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3% | Room Temperature | 24 hours |
| Thermal Stress | Dry Heat | - | 100°C | 2 hours |
| Photolytic Stress | UV and Visible Light | - | Ambient | As per ICH Q1B |
Analytical Method for Detection and Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for the separation and quantification of Racecadotril and its degradation products, including this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : Water : Acetic Acid (52:28:20:0.1, v/v/v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 232 nm[12][13] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 20 µL |
The workflow for a typical forced degradation study and analysis is depicted below:
Caption: Experimental workflow for forced degradation and analysis of Racecadotril.
Quantitative Data on Racecadotril Degradation
Forced degradation studies provide quantitative data on the extent of degradation of the parent drug and the formation of impurities under various stress conditions. The following table summarizes typical degradation percentages observed for Racecadotril.
Table 3: Summary of Racecadotril Degradation under Stress Conditions
| Stress Condition | % Degradation of Racecadotril (Approximate) | Reference |
| Acidic (0.1N HCl) | 11.4% | [14] |
| Basic (0.1N NaOH) | 28.4% | [14] |
| Oxidative (3% H₂O₂) | 5.8% | [14] |
| Photolytic (Sunlight, 6 hr) | 6.5% | [14] |
| Thermal (100°C, 2 hr) | No significant degradation | [14] |
It is important to note that the percentage of this compound formed will be a fraction of the total degradation and is dependent on the specific conditions and the presence of oxidizing agents.
Conclusion
The formation of this compound is a degradation pathway of Racecadotril that is prominently observed under hydrolytic (both acidic and basic) and oxidative stress conditions. The mechanism involves an initial hydrolysis of the thioacetate group to form a thiol intermediate, which is subsequently oxidized to the disulfide. A thorough understanding of this mechanism, supported by robust analytical methods and forced degradation studies, is essential for the development of stable and high-quality Racecadotril formulations. By controlling the conditions that favor this degradation pathway, pharmaceutical scientists can minimize the presence of this impurity, ensuring the safety and efficacy of the final drug product.
References
- 1. veeprho.com [veeprho.com]
- 3. Racecadotril EP Impurity H - SRIRAMCHEM [sriramchem.com]
- 4. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosciencetrends.com [biosciencetrends.com]
- 13. researchgate.net [researchgate.net]
- 14. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
Physicochemical Characterization of Deacetyl Racecadotril Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Racecadotril Disulfide, a known impurity of the antidiarrheal drug Racecadotril, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to identify, quantify, and control this impurity in Racecadotril drug substances and products.
Introduction
This compound is recognized as a process-related impurity and potential degradant of Racecadotril. As an enkephalinase inhibitor, Racecadotril's therapeutic effect is well-established; however, the presence of impurities can impact its stability, bioavailability, and potentially introduce adverse effects. Therefore, a complete physicochemical profile of this compound is critical for setting appropriate specifications, developing robust analytical methods, and ensuring patient safety.
This guide summarizes the available data on the physicochemical properties of this compound and provides a framework for its experimental characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity during the manufacturing process and on storage.
| Property | Value | Reference |
| Chemical Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate | [1] |
| Synonyms | Racecadotril Impurity H, Benzylthiorphan Disulphide | [1][2] |
| CAS Number | 141437-88-9 | [1] |
| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [3] |
| Molecular Weight | 684.86 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 92-94 °C | [4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5] |
Experimental Protocols for Characterization
Comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques. The following section details the recommended experimental protocols.
High-Performance Liquid Chromatography (HPLC)
An HPLC method is crucial for the separation and quantification of this compound from Racecadotril and other impurities. Based on methods developed for Racecadotril and its related substances, the following protocol can be employed.[2][6]
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | ODS (C18), 5 µm particle size |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate (KH₂PO₄) solution (e.g., 70:30 v/v) |
| Detection Wavelength | 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: Method optimization may be required to achieve the desired resolution and sensitivity for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺) and tandem MS (MS/MS) spectra to study the fragmentation pattern.
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometers: ¹H NMR and ¹³C NMR.
-
Frequency: 400 MHz or higher for better resolution.
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proposed structure.
IR spectroscopy helps in identifying the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film.
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ester and amide), N-H (amide), C-H (aromatic and aliphatic), and S-S (disulfide).
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Experimental workflow for physicochemical characterization.
Signaling Pathways and Logical Relationships
This compound is primarily considered an impurity and not a pharmacologically active agent with a defined signaling pathway. Its importance lies in the context of pharmaceutical quality control. The logical relationship is that its presence above a certain threshold in the Racecadotril API could signify issues with the manufacturing process or product stability, potentially impacting the safety and efficacy of the final drug product.
The following diagram illustrates the logical relationship between Racecadotril and this impurity.
Caption: Formation pathways of the disulfide impurity.
Conclusion
The physicochemical characterization of this compound is a critical aspect of ensuring the quality and safety of Racecadotril. This guide provides a foundational understanding of its properties and the analytical methodologies required for its comprehensive evaluation. By implementing the described protocols and workflows, researchers and drug development professionals can effectively monitor and control this impurity, thereby contributing to the overall quality of the final pharmaceutical product. Further research to obtain more detailed spectroscopic data and to understand the potential toxicological profile of this impurity is recommended.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 3. digital.csic.es [digital.csic.es]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deacetyl Racecadotril Disulfide (CAS Number: 141437-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Racecadotril Disulfide, with the CAS number 141437-88-9, is primarily recognized as a significant impurity and degradation product of Racecadotril, a potent and peripherally acting enkephalinase inhibitor used in the treatment of acute diarrhea. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, formation pathways, analytical methodologies for detection and quantification, and the relevant pharmacological context of its parent compound, Racecadotril. This document is intended to serve as a crucial resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Racecadotril.
Introduction to Racecadotril and the Emergence of this compound
Racecadotril, also known as acetorphan, is a prodrug that is rapidly metabolized to its active form, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins.[1] By preventing the degradation of enkephalins in the gastrointestinal tract, Racecadotril effectively reduces the hypersecretion of water and electrolytes into the intestinal lumen, thereby exerting its anti-diarrheal effect without affecting intestinal motility.[1]
The chemical stability of Racecadotril is a critical aspect of its pharmaceutical development and formulation. Under various stress conditions, such as hydrolysis and oxidation, Racecadotril can degrade to form several impurities.[2][3] this compound has been identified as a notable impurity, often formed during forced degradation studies.[4][5] Understanding the profile of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.
Chemical and Physical Properties
This compound is structurally a dimer of the deacetylated active metabolite of Racecadotril, linked by a disulfide bond. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141437-88-9 | [4] |
| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [6] |
| Molecular Weight | 684.86 g/mol | [6] |
| IUPAC Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate | [7] |
| Synonyms | Racecadotril Impurity H, Deacetyl racecadotril dimer, Dibenzyl 5,10-dibenzyl-4,11-dioxo-7,8-dithia-3,12-diazatetradecanedioate | [6][7] |
| Physical Form | Solid | [6] |
Formation and Synthesis
This compound is not a compound that is typically synthesized intentionally for a therapeutic purpose. Instead, it is formed as a degradation product of Racecadotril. Forced degradation studies have shown that Racecadotril is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of this disulfide impurity.[2][3]
The formation pathway involves the hydrolysis of the acetylthio group of Racecadotril to yield a thiol intermediate. This thiol is then readily oxidized to form a disulfide bond, linking two molecules of the deacetylated Racecadotril.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [PDF] Forced Degradation Study of Racecadotril : Effect of Co-solvent , Characterization of Degradation Products by UHPLC-Q-TOF-MS / MS , NMR and Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]
- 3. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigmatic Biological Profile of Deacetyl Racecadotril Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Racecadotril Disulfide, identified as a process impurity and potential degradation product of the anti-diarrheal drug Racecadotril, presents a notable challenge in pharmaceutical development due to the limited public data on its specific biological activities. This technical guide provides a comprehensive overview of the known biological profile of the parent compound, Racecadotril, and its active metabolite, thiorphan, to establish a foundational understanding. By examining their well-documented mechanism as enkephalinase inhibitors, this paper aims to infer the potential biological activities and toxicological profile of this compound. This guide also furnishes detailed, synthesized protocols for key experimental assays and visualizes the relevant signaling pathways and analytical workflows, offering a valuable resource for researchers investigating the pharmacological and toxicological implications of this and similar disulfide-containing pharmaceutical impurities.
Introduction
Racecadotril is a potent and peripherally acting enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2] It functions as a prodrug, rapidly metabolizing to its active form, thiorphan, which is responsible for its therapeutic effects.[3][4] During the synthesis and storage of Racecadotril, various impurities can arise, one of which is this compound, also known as Racecadotril Impurity H. While regulatory guidelines necessitate the characterization and control of such impurities, there is a significant dearth of publicly available information specifically detailing the biological activity of this compound.
This guide seeks to bridge this knowledge gap by providing a thorough review of the biological activity of Racecadotril and thiorphan, and on this basis, to propose an inferred profile for this compound. We will delve into the established mechanism of action, present quantitative data where available, and provide detailed experimental methodologies for the assessment of relevant biological activities.
Chemical and Physical Properties
A clear understanding of the chemical identity of this compound is fundamental.
| Property | Value |
| Chemical Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate |
| Synonyms | Deacetyl racecadotril dimer, Racecadotril Impurity H |
| CAS Number | 141437-88-9[1][3][4] |
| Molecular Formula | C38H40N2O6S2[2][4] |
| Molecular Weight | 684.86 g/mol [2][4] |
| Appearance | Solid[2] |
Known Biological Activity of Racecadotril and Thiorphan
The biological activity of this compound can be inferred from its parent compound, Racecadotril, and its active metabolite, thiorphan.
Mechanism of Action
Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[5][6] Thiorphan is a potent inhibitor of neprilysin (NEP), also known as enkephalinase, a zinc-dependent metalloprotease.[2][3] Neprilysin is responsible for the degradation of endogenous opioid peptides, primarily enkephalins, in the peripheral tissues.[1][4]
By inhibiting neprilysin, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract.[6] These enkephalins then bind to and activate delta (δ)-opioid receptors on intestinal epithelial cells.[1] The activation of δ-opioid receptors leads to an antisecretory effect by reducing the intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby alleviating diarrhea.[1][4] Importantly, this mechanism of action does not affect intestinal motility, a key differentiator from opioid receptor agonists like loperamide.[4][7]
Quantitative Biological Data
The inhibitory potency of Racecadotril and thiorphan against enkephalinase has been quantified in various studies.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Racecadotril | Enkephalinase (Neprilysin) | in vitro enzyme inhibition | 4.5 µM | [8] |
| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition | 6.1 nM | [1][5] |
| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition (striatal membranes) | 4.7 nM | [9] |
| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition (rat kidney) | 5.4 nM | [3] |
IC50: Half-maximal inhibitory concentration
Signaling Pathway
The signaling cascade initiated by Racecadotril's active metabolite, thiorphan, is a well-characterized pathway.
Inferred Biological Activity and Toxicological Profile of this compound
In the absence of direct experimental data, the biological activity of this compound can be postulated based on its structure and the known activity of related compounds.
Potential for Enkephalinase Inhibition
Structurally, this compound is a dimer of the deacetylated form of Racecadotril, linked by a disulfide bond. The core pharmacophore responsible for enkephalinase inhibition in thiorphan is the thiol group that chelates the zinc ion in the enzyme's active site. While the disulfide bond in this compound would prevent direct chelation, it is plausible that under reducing conditions within the biological milieu (e.g., in the presence of glutathione), the disulfide bond could be cleaved to yield two molecules of the deacetylated thiorphan analog. This resulting monomer, possessing a free thiol group, would be expected to exhibit inhibitory activity against neprilysin.
Biological Implications of the Disulfide Bond
Disulfide bonds are known to play diverse roles in the biological activity of molecules. In some instances, they are crucial for maintaining the conformational structure required for activity. In the context of drug delivery, disulfide bonds are often utilized as linkers in prodrugs, designed to be cleaved in the reducing environment of the cell, thereby releasing the active drug. The biological activity of disulfide-containing compounds can be influenced by the ease of reduction of the disulfide bond, which in turn depends on the local redox environment.
Toxicological Considerations
The toxicological profile of this compound is unknown. As a pharmaceutical impurity, its potential for toxicity is a critical consideration. General toxicological assessments for such impurities often include evaluations for cytotoxicity, genotoxicity, and organ-specific toxicity. The presence of a disulfide bond could potentially lead to thiol-disulfide exchange reactions with endogenous proteins, which might be a mechanism of toxicity. However, without specific data, any toxicological assessment remains speculative. According to ICH guidelines, impurities found in new drug substances that have been adequately tested in safety and/or clinical studies are considered qualified.
Experimental Protocols
The following are synthesized, detailed protocols for key assays relevant to the evaluation of the biological activity of this compound, based on standard methodologies.
Neprilysin (Enkephalinase) Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to the respective wells. Include a vehicle control (solvent only).
-
Add the neprilysin enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the neprilysin substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an appropriate excitation/emission wavelength for the chosen substrate (e.g., Ex/Em = 330/430 nm) at 37°C for 60-120 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the test compound concentration.
Delta-Opioid Receptor Binding Assay (Radioligand)
This assay determines the affinity of a test compound for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the human δ-opioid receptor
-
Radioligand (e.g., [³H]-naltrindole)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Test compound
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the binding buffer.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software.
Intracellular cAMP Measurement Assay
This assay quantifies the changes in intracellular cAMP levels in response to a test compound.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2)
-
Cell culture medium
-
Forskolin (an adenylate cyclase activator)
-
Test compound
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
Procedure:
-
Seed the intestinal epithelial cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.
-
Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP production.
Visualization of Experimental and Logical Workflows
To effectively characterize an unknown impurity like this compound, a structured workflow is essential.
Conclusion
This compound remains a molecule of interest primarily from a pharmaceutical quality and safety perspective. While direct evidence of its biological activity is scarce, a scientific inference based on its structural relationship to Racecadotril and its active metabolite, thiorphan, suggests a potential for enkephalinase inhibition following in vivo reduction of its disulfide bond. The comprehensive experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this and other related impurities. Further research is imperative to definitively characterize the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of Racecadotril formulations. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubcompare.ai [pubcompare.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Deacetyl Racecadotril Disulfide: A Technical Whitepaper on Potential Pharmacological Effects
Disclaimer: This document provides a technical overview based on publicly available scientific information. Deacetyl Racecadotril Disulfide is primarily documented as a process-related impurity and metabolite of Racecadotril.[1][2] As such, direct and extensive pharmacological studies on this specific disulfide compound are not available in the public domain. The following information is therefore an inferential analysis based on the well-established pharmacology of its parent compounds, Racecadotril and its active metabolite, thiorphan.
Introduction: The Context of a Racecadotril Impurity
Racecadotril is a potent and peripherally acting antidiarrheal prodrug.[3] Following oral administration, it is rapidly hydrolyzed to its active metabolite, thiorphan.[4][5][6] Thiorphan exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[4][7] this compound, also referred to as Racecadotril Impurity H, is a dimer of two thiorphan molecules linked by a disulfide bond.[2][8] Its presence is primarily a concern in the manufacturing and stability of Racecadotril. Understanding its potential pharmacological effects is crucial for drug safety and quality control.
This whitepaper will first detail the established pharmacology of Racecadotril and thiorphan. It will then provide a structural and mechanistic assessment of this compound to postulate its likely pharmacological activity.
Pharmacology of Racecadotril and its Active Metabolite, Thiorphan
The therapeutic action of Racecadotril is entirely attributable to its active metabolite, thiorphan. Racecadotril itself is a significantly less potent inhibitor of enkephalinase.[3]
Mechanism of Action: Enkephalinase Inhibition
Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), a zinc-containing metallopeptidase located on the cell membranes of various tissues, including the intestinal epithelium.[7] NEP is responsible for the degradation of a number of signaling peptides, most notably the endogenous opioid peptides known as enkephalins.
The mechanism unfolds as follows:
-
Inhibition of NEP: Thiorphan binds to the active site of NEP, preventing it from breaking down enkephalins.
-
Potentiation of Endogenous Enkephalins: This inhibition leads to an increase in the local concentrations of enkephalins in the gut.
-
Activation of Delta-Opioid Receptors: Elevated enkephalin levels result in the activation of delta-opioid receptors on enterocytes.
-
Antisecretory Effect: Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This reduction in cAMP signaling curtails the hypersecretion of water and electrolytes into the intestinal lumen, which is the primary cause of acute diarrhea.[3][5]
Crucially, this action is antisecretory and does not affect intestinal motility, a key advantage over opioid agonists like loperamide which can cause constipation.[5]
Figure 1: Signaling pathway of Racecadotril's antisecretory action.
Quantitative Pharmacological Data
The inhibitory potency of Racecadotril and its metabolites against enkephalinase highlights the role of thiorphan as the primary active agent.
| Compound | Target | Potency (IC₅₀) | Notes |
| Racecadotril | Enkephalinase | ~4500 nM | Prodrug with low affinity for the target enzyme.[3] |
| Thiorphan | Enkephalinase | ~6.1 nM | Active metabolite with high inhibitory potency.[3] |
Pharmacokinetic Profile
The clinical efficacy of Racecadotril is governed by its rapid conversion to thiorphan and the subsequent pharmacokinetic properties of this active metabolite.
| Parameter | Value | Description |
| Absorption | Rapid | Cmax is reached within 60 minutes post-oral administration.[3] |
| Metabolism | Extensive | Racecadotril is almost completely hydrolyzed to thiorphan.[4][5] |
| Active Metabolite | Thiorphan | Exerts the pharmacological effect.[3][6] |
| Protein Binding | ~90% (Thiorphan) | Primarily binds to plasma albumin.[3][7] |
| Onset of Action | ~30 minutes | Measured by the start of enkephalinase inhibition.[3] |
| Duration of Action | ~8 hours | Duration of significant plasma enkephalinase inhibition.[3][7] |
| Elimination Half-life | ~3 hours (Thiorphan) | Based on plasma enkephalinase inhibition.[3] |
| Excretion | Primarily Renal | Inactive metabolites are excreted mainly via urine (~81.4%) and feces (~8%).[3] |
This compound: A Structural and Pharmacological Assessment
Chemical Structure
This compound is formed by the oxidation of two molecules of thiorphan (deacetyl-racecadotril), creating a disulfide bridge between them.
-
Molecular Formula: C₃₈H₄₀N₂O₆S₂[8]
-
Synonyms: Deacetyl racecadotril dimer, Racecadotril Impurity H[2][8]
Inferred Pharmacological Inactivity
The inhibitory activity of thiorphan on the zinc-containing active site of neutral endopeptidase is critically dependent on its free thiol (-SH) group. This thiol group coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic function.
In this compound, this essential thiol group is absent. The sulfur atoms are engaged in a disulfide bond (S-S), linking the two monomer units. This structural modification leads to the following key inferences:
-
Loss of Target Binding: Without the free thiol group, the molecule cannot effectively chelate the zinc ion within the NEP active site. This would drastically reduce or completely abolish its inhibitory activity.
-
Steric Hindrance: The dimeric structure of the disulfide impurity is significantly larger than thiorphan. This increased bulk may prevent the molecule from fitting into the narrow active site cleft of the NEP enzyme.
Therefore, it is highly probable that this compound is pharmacologically inactive as an enkephalinase inhibitor. While the possibility of in vivo reduction of the disulfide bond back to two molecules of active thiorphan cannot be entirely ruled out, this would depend on the local redox environment and the presence of specific enzymes. Without experimental data, the compound should be considered an inactive impurity.
Figure 2: Metabolic pathway of Racecadotril and formation of the disulfide impurity.
Relevant Experimental Protocols for Efficacy and Potency
While no protocols for this compound exist, the following standard methods are used to evaluate the parent compounds and would be appropriate for testing the disulfide impurity.
In Vitro: Enkephalinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit NEP activity.
-
Principle: A fluorogenic NEP substrate is incubated with the enzyme. Cleavage of the substrate by NEP results in an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Methodology:
-
Recombinant human NEP is pre-incubated with varying concentrations of the test compound (e.g., thiorphan or the disulfide impurity) in a buffer solution.
-
The reaction is initiated by adding a fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin).
-
The mixture is incubated at 37°C.
-
Fluorescence is measured over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 3: Workflow for an in vitro NEP inhibition assay.
In Vivo: Castor Oil-Induced Diarrhea Model in Rodents
This model is a standard for evaluating the antisecretory and antidiarrheal efficacy of test compounds.
-
Principle: Castor oil contains ricinoleic acid, which induces intestinal inflammation and hypersecretion of water and electrolytes, leading to diarrhea.
-
Methodology:
-
Animals (typically rats or mice) are fasted overnight with free access to water.
-
Animals are divided into groups: vehicle control, positive control (e.g., Racecadotril), and test groups (for the disulfide impurity).
-
The test compound or vehicle is administered orally at a predetermined time before the induction of diarrhea.
-
Diarrhea is induced by oral administration of castor oil (e.g., 10 ml/kg in rats).
-
Animals are placed in individual cages with pre-weighed absorbent paper on the floor.
-
The cages are observed for a set period (e.g., 4-6 hours).
-
Key parameters are measured: onset of diarrhea, total number of diarrheic stools, and total weight of diarrheic feces.
-
The percentage reduction in diarrheal output compared to the vehicle control group is calculated to determine efficacy.
-
Conclusion
This compound is an oxidation-related impurity of the antidiarrheal drug Racecadotril. Based on a comprehensive understanding of the structure-activity relationship of Racecadotril's active metabolite, thiorphan, it can be concluded with a high degree of confidence that this disulfide dimer is pharmacologically inactive. The critical free thiol group required for binding to and inhibiting neutral endopeptidase is absent, having been replaced by a disulfide bond. This structural change is predicted to abolish the compound's antisecretory activity. Definitive confirmation of this inferred inactivity would require direct experimental validation using standard in vitro and in vivo pharmacological assays. For the purposes of drug development and safety assessment, this compound should be treated as an inactive process impurity.
References
- 1. This compound CAS#: 141437-88-9 [m.chemicalbook.com]
- 2. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Racecadotril - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 5. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 6. Thiorphan - Wikipedia [en.wikipedia.org]
- 7. QbD : Products Details [qbdpharmaceuticals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Deacetyl Racecadotril Disulfide: A Technical Overview of its Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deacetyl Racecadotril Disulfide, a known impurity of the anti-diarrheal drug Racecadotril. The document details its identity, methods for its identification, and its likely formation pathway, collating the available scientific and regulatory information.
Introduction and Discovery
This compound, also known as Racecadotril Impurity H , is a process-related impurity and potential degradation product of Racecadotril.[1][] Racecadotril is a prodrug that is rapidly metabolized to its active form, Thiorphan, an enkephalinase inhibitor. The formation of this compound is a consequence of the oxidation of two molecules of the deacetylated active metabolite. While the precise initial discovery of this specific disulfide impurity is not detailed in publicly available literature, its identification is a critical component of impurity profiling in the manufacturing and quality control of Racecadotril to ensure the safety and efficacy of the final drug product.
The European Pharmacopoeia officially lists this compound as "Impurity H," providing a standardized reference for its control in pharmaceutical-grade Racecadotril.
Chemical and Physical Properties
This compound is a dimeric structure formed via a disulfide linkage. The key quantitative data available for this compound are summarized in the table below for clear reference.
| Property | Value | Reference |
| Chemical Name | dibenzyl 5,10-dibenzyl-4,11-dioxo-7,8-dithia-3,12-diazatetradecanedioate | [1] |
| Synonyms | Deacetyl racecadotril dimer, Racecadotril Impurity H | [1][3] |
| CAS Number | 141437-88-9 | [1][3][4] |
| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [][3] |
| Molecular Weight | 684.86 g/mol | [][3] |
| Appearance | Solid | [3] |
| Melting Point | 92-94°C | [] |
| Purity (typical) | >95% | [] |
Formation Pathway
This compound is not a direct metabolite but rather forms from the oxidation of the active metabolite of Racecadotril. The signaling pathway diagram below illustrates this process.
Caption: Formation of this compound from Racecadotril.
Experimental Protocols
Identification of Related Substances in Racecadotril by HPLC
-
Objective: To detect and quantify impurities, including this compound (Impurity H), in a Racecadotril sample.
-
Methodology: High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Conditions:
-
Column: A suitable C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV spectrophotometry at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a test solution of the Racecadotril sample in a suitable solvent mixture.
-
Prepare a reference solution of a Racecadotril standard, and if available, a reference standard of this compound.
-
Inject the solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the impurity based on the peak area relative to the main Racecadotril peak and the reference standards.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity like this compound during drug development.
Caption: Workflow for the identification of a drug impurity.
Conclusion
This compound is a critical impurity to monitor in the production of Racecadotril. While detailed information on its initial discovery and specific synthesis is not widely published, standardized analytical methods, primarily HPLC, are used for its detection and quantification to ensure the quality and safety of the final pharmaceutical product. The likely formation pathway involves the oxidative dimerization of the active metabolite, Thiorphan. Further research into the synthesis and detailed spectral characterization of this impurity would be beneficial for the development of more robust analytical reference standards.
References
Methodological & Application
Application Notes: Analytical Methods for Deacetyl Racecadotril Disulfide Detection
Introduction
Deacetyl Racecadotril Disulfide, also known as Racecadotril Impurity H, is a potential impurity and degradation product of Racecadotril, a peripherally acting enkephalinase inhibitor used as an antidiarrheal drug.[] The monitoring and control of this impurity are critical for ensuring the quality, safety, and efficacy of Racecadotril drug substances and products. This compound is a dimeric impurity formed through the oxidation of the thiol group of Racecadotril's active metabolite, thiorphan, after deacetylation. Forced degradation studies indicate that Racecadotril can degrade under acidic, basic, and oxidative stress conditions, potentially leading to the formation of this disulfide impurity.[2][3][4]
This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The primary analytical technique for the detection and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates the disulfide impurity from Racecadotril and other related substances based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the impurity is then determined by comparing its peak area to that of a reference standard.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound
This protocol is designed for the quantitative analysis of this compound in Racecadotril drug substances.
1.1. Materials and Reagents
-
This compound Reference Standard (Purity >95%)[]
-
Racecadotril Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Orthophosphoric Acid (for pH adjustment)
1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate (KH2PO4) solution (70:30, v/v) |
| Detection Wavelength | 210 nm[5] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C[6] |
| Run Time | Approximately 40 minutes[6] |
1.4. Preparation of Solutions
-
Potassium Dihydrogen Phosphate (KH2PO4) Solution (Buffer): Prepare a suitable molarity solution of KH2PO4 in water and adjust the pH if necessary with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared KH2PO4 solution in the ratio of 70:30 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 2.40 to 21.56 µg/mL).[5]
-
Sample Solution: Accurately weigh a known amount of the Racecadotril drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.
1.5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
1.6. Analysis Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
1.7. Calculation
Calculate the percentage of this compound in the Racecadotril sample using the following formula:
Where a calibration curve is used for the impurity, the concentration can be directly determined from the regression equation.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC method for the determination of this compound (referred to as benzylthiorphan disulphide in the cited source).
| Parameter | Value | Reference |
| Linear Range | 2.40 - 21.56 µg/mL | [5] |
| Regression Equation | Y = 1826x + 46 | [5] |
| Correlation Coefficient (r) | 0.9999 | [5] |
| Limit of Detection (LOD) | Not explicitly stated for the disulfide, but a general method LOD was 20 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1 µg/mL (as the lowest measurable limit) | [5] |
| Average Recovery | 100.0% | [5] |
Mandatory Visualization
Caption: Degradation pathway of Racecadotril to this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Forced Degradation Study of Racecadotril : Effect of Co-solvent , Characterization of Degradation Products by UHPLC-Q-TOF-MS / MS , NMR and Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 6. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Protocol for the Identification of Deacetyl Racecadotril Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and characterization of Deacetyl Racecadotril Disulfide, a potential impurity and metabolite of the anti-diarrheal prodrug Racecadotril. Racecadotril is rapidly hydrolyzed in vivo to its active metabolite, thiorphan (Deacetyl Racecadotril), which is a neutral endopeptidase inhibitor.[1][2][3] Under certain physiological or sample handling conditions, the free thiol group of thiorphan can undergo oxidation to form a disulfide-linked dimer, this compound.[4] This protocol provides a robust methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of this disulfide compound in biological matrices.
Introduction
Racecadotril is an orally administered enkephalinase inhibitor used for the treatment of acute diarrhea.[5] It functions as a prodrug, being quickly converted to its active metabolite, thiorphan.[1][3] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins. The chemical structure of thiorphan contains a free thiol group, which is susceptible to oxidation, potentially leading to the formation of a disulfide dimer, herein referred to as this compound. The presence of this disulfide as an impurity or metabolite is of interest in drug development and quality control processes.
This document provides a detailed LC-MS/MS method for the selective and sensitive identification of this compound. The protocol is designed for researchers in pharmaceutical analysis, drug metabolism, and pharmacokinetics.
Metabolic Pathway and Disulfide Formation
Racecadotril undergoes rapid deacetylation to form thiorphan. The thiol group of two thiorphan molecules can then be oxidized to form a disulfide bond, resulting in this compound.
Figure 1: Metabolic conversion of Racecadotril and formation of this compound.
Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol is optimized for the extraction of this compound from human plasma.
-
Materials:
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 analytical column (e.g., Kromasil C18, 2.5 µm, 4.6 x 50 mm)[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry (MS/MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following table summarizes the proposed MRM transitions for this compound and a common internal standard. The exact mass of this compound (C40H42N2O8S2) is 746.24 g/mol . The precursor ion will be the protonated molecule [M+H]+. Product ions are predicted based on common fragmentation patterns of similar molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 747.2 | Predicted: 262.1 | 100 | 30 | 25 |
| Predicted: 118.1 | 35 | ||||
| Lisinopril (IS) [1] | 406.2 | 258.2 | 100 | 25 | 20 |
| 116.1 | 30 |
Note: The product ions for this compound are predicted and should be optimized during method development. A plausible fragmentation would involve the cleavage of the disulfide bond followed by further fragmentation of the thiorphan monomer.
Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Figure 2: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the identification of this compound in biological matrices. The described sample preparation, chromatography, and mass spectrometry parameters offer a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control to develop and validate a sensitive and selective assay for this specific compound. The provided workflows and diagrams facilitate a clear understanding of the entire analytical process.
References
- 1. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Forced Degradation of Racecadotril to Yield Deacetyl Racecadotril Disulfide
Abstract
This application note provides a detailed protocol for the forced degradation of Racecadotril to selectively yield Deacetyl Racecadotril Disulfide, a known impurity.[1][2][3][4] Racecadotril, an enkephalinase inhibitor, is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[5][6] This study outlines a systematic approach to induce the deacetylation of Racecadotril to its active metabolite, Thiorphan, followed by oxidative coupling to form the disulfide dimer. The protocol is intended for researchers in drug development, quality control, and analytical sciences for the specific synthesis and characterization of this impurity, which is crucial for the development of stability-indicating analytical methods.
Introduction
Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan, which inhibits the enzyme enkephalinase.[7] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[8][9][10][11] The identification and characterization of these degradants are essential for establishing degradation pathways and developing validated, stability-indicating analytical methods as per ICH guidelines.[8][12]
One of the process-related impurities and potential degradants of Racecadotril is this compound.[1][2][3][4] This impurity is formed by the deacetylation of Racecadotril to Thiorphan, followed by the oxidation of the resulting thiol groups to form a disulfide bond. This document provides a detailed experimental protocol to facilitate the targeted formation of this compound through forced degradation.
Experimental Workflow
The overall experimental workflow for the forced degradation of Racecadotril to yield this compound is depicted below.
Caption: Experimental workflow for the forced degradation of Racecadotril.
Materials and Reagents
-
Racecadotril (Reference Standard)
-
This compound (Reference Standard, if available)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% v/v
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Analytical Balance
-
pH Meter
-
Water Bath or Hot Plate with Stirrer
-
Volumetric flasks and pipettes
-
Autosampler vials
Protocols
Protocol 1: Preparation of Racecadotril Stock Solution
-
Accurately weigh 100 mg of Racecadotril reference standard.
-
Dissolve the weighed standard in a suitable volume of methanol in a 100 mL volumetric flask.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 1 mg/mL.
Protocol 2: Forced Degradation Procedure
This protocol is designed to first induce deacetylation under alkaline conditions, followed by oxidation to promote disulfide bond formation.
Step 1: Alkaline Hydrolysis (Deacetylation)
-
Transfer 50 mL of the Racecadotril stock solution (1 mg/mL) to a 250 mL round-bottom flask.
-
Add 50 mL of 0.1 N NaOH to the flask.
-
Heat the mixture under reflux for 2 hours.[7] This step is intended to hydrolyze the acetyl group of Racecadotril to form Thiorphan.
-
After 2 hours, cool the solution to room temperature.
Step 2: Oxidative Stress (Disulfide Formation)
-
To the cooled, hydrolyzed solution, add 10 mL of 3% H₂O₂.
-
Stir the solution at room temperature for 24 hours. This step facilitates the oxidation of the thiol groups of the formed Thiorphan into a disulfide linkage.
-
After 24 hours, neutralize the solution to approximately pH 7.0 using 0.1 N HCl.
-
Transfer the neutralized solution to a 200 mL volumetric flask and make up the volume with a mixture of methanol and water (50:50 v/v).
Protocol 3: HPLC Analysis
A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate buffer (70:30 v/v)[13][14] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm[13][14] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject the prepared degraded sample solution.
-
Monitor the chromatogram for the elution of Racecadotril and the formation of the this compound peak. The retention time of the disulfide impurity should be determined by injecting a reference standard if available, or by subsequent characterization.
Data Presentation
The quantitative data from the forced degradation study should be summarized as follows:
Table 1: Summary of Forced Degradation of Racecadotril
| Stress Condition | % Degradation of Racecadotril | % Formation of this compound |
| Alkaline Hydrolysis followed by Oxidation | [Insert Value] | [Insert Value] |
Table 2: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | [e.g., 2.40–21.56 µg/mL for the disulfide][13][14] |
| Correlation Coefficient (r²) | [e.g., > 0.999] |
| Limit of Detection (LOD) | [Insert Value] |
| Limit of Quantification (LOQ) | [Insert Value] |
| Precision (%RSD) | [Insert Value] |
| Accuracy (% Recovery) | [Insert Value] |
Characterization of this compound
For unequivocal identification of the formed degradant as this compound, further characterization using mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Logical Relationship for Degradation Pathway:
Caption: Proposed pathway for the formation of this compound.
Conclusion
This application note provides a comprehensive protocol for the targeted synthesis of this compound via forced degradation of Racecadotril. The outlined procedure, involving sequential alkaline hydrolysis and oxidation, is designed to maximize the yield of the desired impurity. The provided HPLC method allows for the separation and quantification of the degradant. This protocol is a valuable tool for researchers involved in the development and validation of stability-indicating methods for Racecadotril and for the synthesis of its impurities for further toxicological and pharmacological evaluation.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | 141437-88-9 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosciencetrends.com [biosciencetrends.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of Deacetyl Racecadotril Disulfide
Abstract
Deacetyl Racecadotril Disulfide is a known impurity of Racecadotril, an enkephalinase inhibitor used in the treatment of diarrhea. The identification and characterization of such impurities are critical for ensuring the quality and safety of the final pharmaceutical product. This application note details the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a foundational protocol for researchers and professionals in drug development and quality control.
Introduction
Racecadotril is an antidiarrheal drug that exerts its effect by inhibiting the enzyme neutral endopeptidase, leading to an increase in endogenous opioids. During the synthesis and storage of Racecadotril, various impurities can form, one of which is this compound. The presence of impurities can impact the efficacy and safety of the drug product. Therefore, robust analytical methods are required for their detection, identification, and quantification. This document provides detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, along with expected spectral data.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Application Notes and Protocols: In Vitro Assessment of Deacetyl Racecadotril Disulfide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyl Racecadotril Disulfide is recognized as an impurity of Racecadotril, an orally active enkephalinase inhibitor used for its antidiarrheal properties. Racecadotril itself is a prodrug, rapidly metabolized to its active form, thiorphan. The primary mechanism of action involves the inhibition of neutral endopeptidase (NEP), also known as enkephalinase, a zinc-dependent metalloprotease. NEP is responsible for the degradation of endogenous opioid peptides, namely enkephalins. By inhibiting NEP, the local concentrations of enkephalins in the intestinal tract are increased. These enkephalins then bind to delta-opioid receptors on intestinal epithelial cells, leading to a reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the secretion of water and electrolytes into the intestinal lumen, producing an antisecretory effect without significantly affecting intestinal motility.[1][2][3]
These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory activity against NEP, offering a framework for its characterization and comparison with other inhibitors.
Data Presentation
The inhibitory potency of a compound against its target enzyme is a critical parameter. For this compound, the half-maximal inhibitory concentration (IC50) against enkephalinase has been reported.
| Compound | Parameter | Value | Enzyme Source |
| This compound | IC50 | 4.5 µM | Enkephalinase |
Experimental Protocols
Fluorometric Assay for Neprilysin (NEP) Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on NEP using a fluorogenic substrate. The assay is based on the cleavage of a quenched fluorogenic peptide by NEP, resulting in an increase in fluorescence.
Materials and Reagents:
-
This compound (purity ≥98%)
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or a commercially available Abz-based peptide)
-
Thiorphan (as a positive control inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 330/430 nm or 340/420 nm depending on the substrate.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic NEP substrate in DMSO.
-
Reconstitute the recombinant human NEP in NEP Assay Buffer to the desired concentration.
-
Prepare a stock solution of Thiorphan in DMSO (e.g., 1 mM).
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and the positive control (Thiorphan) in NEP Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
To each well of the 96-well plate, add the following in order:
-
NEP Assay Buffer
-
Test compound (this compound) or control (Thiorphan or buffer for uninhibited control).
-
Recombinant NEP solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_uninhibited)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Experimental workflow for determining the IC50 of this compound.
Signaling Pathway
The inhibitory action of this compound on NEP potentiates the endogenous enkephalin signaling pathway.
References
Application Notes and Protocols: Deacetyl Racecadotril Disulfide as a Research Tool
Disclaimer: For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
Deacetyl Racecadotril Disulfide is known primarily as a process-related impurity and dimer of the active metabolite of Racecadotril.[1] Racecadotril is a prodrug that is rapidly converted in the body to its active form, Thiorphan.[2] Thiorphan is a potent inhibitor of Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[3] Due to the limited direct research applications of this compound itself, these application notes will focus on the utility of its core component, Thiorphan (deacetyl-racecadotril), as a powerful research tool for studying the biological roles and therapeutic potential of Neprilysin inhibition.
Thiorphan's primary mechanism of action is the inhibition of NEP, a zinc-containing metalloproteinase responsible for the degradation of several endogenous peptides, including enkephalins, natriuretic peptides, and amyloid-beta.[4][5] By inhibiting NEP, Thiorphan effectively increases the local concentrations and prolongs the physiological effects of these peptides. This makes Thiorphan an invaluable tool for researchers investigating signaling pathways modulated by these peptides in various fields such as neuroscience, cardiovascular disease, and pain research.[6][7][8]
Mechanism of Action
Thiorphan exerts its effects by specifically targeting and inhibiting the enzymatic activity of Neprilysin (NEP).[3] NEP is a key enzyme in the termination of signaling by various peptides.[5] In the context of its well-studied anti-diarrheal effect, Thiorphan's inhibition of NEP in the digestive tract prevents the breakdown of endogenous enkephalins.[2][9] The resulting elevated levels of enkephalins lead to the activation of δ-opioid receptors on intestinal epithelial cells.[2] This receptor activation inhibits adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[9] The reduction in cAMP leads to a decrease in the hypersecretion of water and electrolytes into the intestinal lumen, without affecting intestinal motility.[2][9]
In neuroscience research, Thiorphan is used to study the role of NEP in the clearance of amyloid-beta (Aβ) peptides in the brain.[6][7][8] Inhibition of NEP by Thiorphan has been shown to increase levels of Aβ, providing a model to study the pathological consequences of impaired Aβ degradation in Alzheimer's disease.[7][8]
Quantitative Data Presentation
The following table summarizes key quantitative data for Racecadotril and its active metabolite Thiorphan, which serves as the foundation for the research applications discussed.
| Compound | Target | Parameter | Value | Reference |
| Thiorphan | Neprilysin (NEP) / Enkephalinase | IC₅₀ | 1 nM | [3] |
| Thiorphan | Neprilysin (NEP) / Enkephalinase | Kᵢ | 1.5 nM | [3] |
| Racecadotril | Neprilysin (NEP) / Enkephalinase | IC₅₀ | ~4500 nM | N/A |
Signaling Pathway
Caption: Signaling pathway of Neprilysin (NEP) inhibition by Thiorphan.
Experimental Protocols
Protocol 1: In Vitro Neprilysin (NEP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of a compound (e.g., Thiorphan) on NEP activity. The assay utilizes a quenched fluorogenic peptide substrate that fluoresces upon cleavage by NEP.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or commercially available kits)[4]
-
Thiorphan (or other test inhibitors)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)[4]
Procedure:
-
Prepare Reagents:
-
Reconstitute NEP enzyme in NEP Assay Buffer to a working concentration (e.g., 20 nM). Keep on ice.
-
Dissolve the NEP substrate in DMSO to create a stock solution, then dilute to a working concentration (e.g., 20 µM) in NEP Assay Buffer.
-
Prepare a serial dilution of Thiorphan (or test compound) in DMSO, then dilute further in NEP Assay Buffer. A typical concentration range might be 0.1 nM to 1 µM.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of NEP Assay Buffer and a specified volume (e.g., 10 µL) of the Thiorphan/test compound dilution.
-
Positive Control (100% Activity): Add 50 µL of NEP Assay Buffer and 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Enzyme): Add 60 µL of NEP Assay Buffer.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted NEP enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 30 µL of the NEP substrate solution to all wells to start the reaction. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.[4]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates of the test wells to the positive control (set as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Neprilysin Activity Assay
This protocol allows for the assessment of NEP activity and its inhibition in a cellular context, for example, using human neuroblastoma SH-SY5Y cells.[10]
Materials:
-
SH-SY5Y cells (or other cell line expressing NEP)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, ensuring no EDTA is present as NEP is a metalloproteinase)[4]
-
Thiorphan (or other test inhibitors)
-
Fluorogenic NEP Substrate
-
BCA Protein Assay Kit
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable culture vessel until they reach 80-90% confluency.
-
Treat the cells with various concentrations of Thiorphan (or the test compound) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit. This is crucial for normalizing NEP activity.
-
-
NEP Activity Measurement:
-
In a 96-well black microplate, add a standardized amount of protein (e.g., 10-20 µg) from each cell lysate to respective wells.
-
Adjust the volume in each well to 70 µL with NEP Assay Buffer.
-
Add 30 µL of the NEP substrate solution to each well to initiate the reaction.
-
-
Measurement and Analysis:
-
Measure the fluorescence kinetically at 37°C as described in Protocol 1.
-
Calculate the reaction rate for each sample.
-
Normalize the NEP activity to the total protein concentration (e.g., RFU/min/µg protein).
-
Compare the NEP activity in Thiorphan-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Experimental Workflow
Caption: General workflow for characterizing a potential NEP inhibitor.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of racecadotril in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deacetyl Racecadotril Disulfide Synthesis
Welcome to the technical support center for the synthesis of Deacetyl Racecadotril Disulfide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this Racecadotril impurity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process involving the deacetylation of Racecadotril to form the thiol intermediate, followed by oxidative dimerization to yield the final disulfide product.
Step 1: Deacetylation of Racecadotril
Q1: My deacetylation reaction is incomplete, and I still see a significant amount of starting material (Racecadotril) in my reaction mixture.
A1: Incomplete deacetylation can be due to several factors:
-
Insufficient Reagent: The molar ratio of your deacetylating agent (e.g., sodium hydroxide, hydrochloric acid) may be too low. Consider increasing the equivalents of the reagent.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over a longer period using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: The reaction temperature might be too low. Depending on the method, gentle heating may be required to drive the reaction to completion.
-
Solvent System: Ensure your solvent system fully dissolves the Racecadotril, allowing for efficient access by the deacetylating agent.
Q2: I am observing significant degradation of my product after the deacetylation step.
A2: The resulting thiol intermediate can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.
-
Control Temperature: Perform the deacetylation at a lower temperature (e.g., 0-5 °C) to minimize side reactions.
-
Minimize Reaction Time: As soon as the starting material is consumed (as monitored by TLC/HPLC), proceed with the workup to isolate the intermediate promptly.
-
Inert Atmosphere: The thiol can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent premature oxidation.
Step 2: Oxidation to this compound
Q3: The yield of the disulfide product is very low after the oxidation step.
A3: Low yields in the dimerization step can often be attributed to the following:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Mild oxidizing agents like iodine, hydrogen peroxide, or even air (in the presence of a base) are commonly used. You may need to screen different agents and optimize their concentration.
-
pH of the Reaction: The pH of the reaction medium can significantly influence the rate of disulfide bond formation. For many thiol oxidations, a slightly basic pH is optimal.
-
Purity of the Thiol Intermediate: Impurities from the deacetylation step can interfere with the oxidation. Ensure your thiol intermediate is sufficiently pure before proceeding.
-
Over-oxidation: Stronger oxidizing agents or prolonged reaction times can lead to the formation of sulfonic acids or other over-oxidized species. Use a mild oxidizing agent and monitor the reaction closely.
Q4: My final product is difficult to purify, and I see multiple sulfur-containing impurities.
A4: The presence of multiple sulfur-containing byproducts often indicates side reactions during oxidation.
-
Mixed Disulfides: If other thiols are present as impurities, mixed disulfides can form. Purification of the thiol intermediate is crucial.
-
Intramolecular vs. Intermolecular Reactions: While not an issue for this specific synthesis, in more complex molecules, intramolecular disulfide bond formation can compete with the desired intermolecular dimerization.
-
Purification Technique: Standard purification techniques like column chromatography or recrystallization should be optimized. A gradient elution in column chromatography might be necessary to separate closely related impurities. Refer to the analytical methods section for suitable solvent systems.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a known impurity of the antidiarrheal drug Racecadotril.[1] It is structurally a dimer of deacetylated Racecadotril molecules linked by a disulfide bond. Its IUPAC name is dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate.[2]
Q: Why is it important to synthesize this compound? A: As a known impurity, synthesizing this compound is important for its use as a reference standard in analytical method development and validation for Racecadotril drug products. This allows for accurate quantification and control of this impurity in pharmaceutical formulations.
Q: What are the key analytical techniques to monitor the synthesis? A: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential for monitoring the progress of the reactions and assessing the purity of the final product.[3][4][5] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation of the final compound.[3]
Q: What are the typical storage conditions for this compound? A: While specific stability data is limited in the provided search results, similar complex organic molecules, especially potential reference standards, are typically stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing under an inert atmosphere is advisable.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Step 1: Deacetylation | Step 2: Oxidation |
| Starting Material | Racecadotril | Deacetyl Racecadotril (Thiol) |
| Typical Reagents | 1M HCl in Methanol or 1M NaOH in Methanol/Water | Iodine, Hydrogen Peroxide, Air |
| Solvent | Methanol, Ethanol, THF/Water | Methanol, Acetonitrile, Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Monitoring | TLC (e.g., Ethyl Acetate/Hexane) or RP-HPLC | TLC or RP-HPLC |
Table 2: Analytical Methods for Purity Assessment
| Method | Stationary Phase | Mobile Phase Example | Detection |
| HPLC | C18 Column | Acetonitrile:Water (70:30, v/v) | UV at 210-232 nm[4][6] |
| TLC | Silica Gel 60 F254 | Isopropanol:Ammonia:n-Hexane (9:0.5:20, v/v/v)[4] | UV at 254 nm |
Experimental Protocols
Protocol 1: Synthesis of Deacetyl Racecadotril (Thiol Intermediate)
-
Dissolution: Dissolve Racecadotril (1 equivalent) in methanol (10 mL per gram of Racecadotril) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1.2 equivalents of sodium hydroxide in a minimal amount of water, or pass gaseous HCl through the solution.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress every 30 minutes by TLC, observing the disappearance of the Racecadotril spot.
-
Quenching: Once the reaction is complete (typically 1-3 hours), neutralize the reaction mixture carefully with a dilute acid (if using a base) or base (if using an acid) to a pH of ~6-7.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (if necessary): The crude thiol can be used directly in the next step or purified by flash column chromatography if significant impurities are present.
Protocol 2: Synthesis of this compound (Oxidative Dimerization)
-
Dissolution: Dissolve the crude Deacetyl Racecadotril from the previous step in a suitable solvent such as methanol or acetonitrile.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent. For example, add a 0.5 M solution of iodine in methanol dropwise until a faint yellow color persists.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the formation of the disulfide product by TLC or HPLC. The disulfide product should have a different retention factor/time compared to the thiol intermediate.
-
Workup: Once the reaction is complete, quench any excess oxidant. For iodine, add a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.
-
Extraction: Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Visualizations
References
- 1. theclinivex.com [theclinivex.com]
- 2. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Structural studies of racecadotril and its process impurities by NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosciencetrends.com [biosciencetrends.com]
- 5. Stability-indicating methods for the determination of racecadotril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bezmialemscience.org [bezmialemscience.org]
Improving the resolution of Deacetyl Racecadotril Disulfide in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of Racecadotril, with a specific focus on improving the resolution of its critical impurity, Deacetyl Racecadotril Disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
This compound is a known impurity and a potential degradation product of Racecadotril. It is crucial to achieve good chromatographic resolution between Racecadotril and this impurity to ensure the accurate quantitation of both the active pharmaceutical ingredient (API) and the impurity, which is essential for quality control and stability studies of Racecadotril drug products.
Q2: What is a common starting point for an HPLC method for Racecadotril and its impurities?
A common starting point for an HPLC method is using a reversed-phase C18 or ODS column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[1][2] Detection is typically performed using a UV detector at wavelengths around 210 nm, 220 nm, or 231 nm.
Q3: What are the typical stress conditions that lead to the formation of this compound?
Forced degradation studies have shown that Racecadotril degrades under acidic, basic, and oxidative stress conditions, which can lead to the formation of impurities, including the disulfide.[3] Therefore, it is important to use a stability-indicating method that can separate these degradation products.
Q4: Are there any alternative stationary phases to C18 for this separation?
Yes, a cyano stationary phase has been successfully used to separate Racecadotril from its degradation products. This can be a valuable alternative if adequate resolution cannot be achieved on a C18 column.
Troubleshooting Guide: Improving the Resolution of this compound
This guide addresses the common issue of poor resolution between Racecadotril and this compound.
Problem: Poor resolution or co-elution of Racecadotril and this compound peaks.
Below is a step-by-step troubleshooting workflow to address this issue.
Step 1: Mobile Phase Optimization - Organic Modifier
The first step in troubleshooting poor resolution is to optimize the organic component of the mobile phase.
-
Adjust the Organic Solvent Ratio:
-
If the peaks are eluting too close together and are not well-retained (eluting early): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and may improve separation.
-
If the peaks are broad and excessively retained: Increase the percentage of the organic solvent to decrease retention times and sharpen the peaks.
-
-
Change the Organic Solvent:
-
If you are using acetonitrile, consider switching to methanol or using a mixture of both. The different selectivity of methanol can alter the elution pattern and improve resolution. One reported method uses a combination of acetonitrile and methanol.[4]
-
Step 2: Mobile Phase Optimization - pH Adjustment
The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. While Racecadotril itself is neutral, its degradation products might have ionizable groups.
-
Introduce a Buffer or Acid Modifier:
-
Using a buffer (e.g., phosphate buffer) or an acid modifier (e.g., formic acid, acetic acid) can control the pH of the mobile phase and improve peak shape and reproducibility.[5][6]
-
Start with a slightly acidic pH (e.g., pH 3.0 - 4.0). This is a common practice in reversed-phase chromatography to ensure the protonation of any residual silanol groups on the column, which can otherwise lead to peak tailing.
-
-
Systematically Vary the pH:
-
If resolution is still not optimal, systematically vary the pH of the aqueous portion of the mobile phase (e.g., from pH 2.5 to 5.0) to find the optimal selectivity. Remember to always check the pH stability range of your column.
-
Step 3: Implement or Optimize a Gradient Elution
If isocratic elution (constant mobile phase composition) does not provide adequate resolution, a gradient elution can be employed.
-
Develop a Gradient Program:
-
Start with a lower percentage of the organic solvent and gradually increase it over the course of the run. This can help to separate early eluting impurities while sharpening the peaks of later eluting compounds.
-
A reported method for separating Racecadotril degradation products utilizes a gradient elution with 0.1% formic acid and acetonitrile.
-
Step 4: Evaluate Stationary Phase and Other Chromatographic Parameters
If mobile phase optimization is not sufficient, consider changing the stationary phase or other instrumental parameters.
-
Change the Column:
-
Different C18 Chemistry: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped, different carbon load).
-
Alternative Stationary Phase: As mentioned, a cyano column has been shown to be effective. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds like Racecadotril and its impurity.
-
-
Adjust the Temperature:
-
Lowering the column temperature can sometimes increase retention and improve resolution, although it may also lead to broader peaks. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution. Experiment with temperatures in the range of 25-40°C.
-
-
Decrease the Flow Rate:
-
Reducing the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.
-
Experimental Protocols
Below are examples of experimental protocols that have been used for the analysis of Racecadotril and its impurities. These can serve as a starting point for method development and troubleshooting.
Method 1: Isocratic HPLC Method
| Parameter | Value | Reference |
| Column | ODS (C18) | [1] |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Solution (70:30, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 210 nm | [1] |
| Temperature | Ambient |
Method 2: Isocratic HPLC Method with Mixed Organic Solvents
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (52:28:20:0.1, v/v/v/v) | [4] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 232 nm | |
| Temperature | Ambient |
Method 3: Gradient UPLC Method for Degradation Products
| Parameter | Value |
| Column | Acquity HSS Cyano (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | Not specified |
| Detection | Not specified |
| Temperature | Not specified |
Logical Relationships in Method Development
The following diagram illustrates the logical relationships between different chromatographic parameters and their effect on the separation.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating methods for the determination of racecadotril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. agilent.com [agilent.com]
Minimizing the formation of Deacetyl Racecadotril Disulfide during Racecadotril production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Deacetyl Racecadotril Disulfide during the synthesis and handling of Racecadotril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a common process-related impurity and degradation product of Racecadotril.[1][2] It is a dimer formed when two molecules of Deacetyl Racecadotril (the primary active metabolite, also known as Thiorphan) are joined by a disulfide bond. The formation involves a two-step process:
-
Deacetylation: The acetyl group of Racecadotril is hydrolyzed to form the free thiol intermediate, Deacetyl Racecadotril. This reaction is accelerated by acidic or alkaline conditions.
-
Oxidation: The resulting thiol groups of two Deacetyl Racecadotril molecules are then oxidized to form a disulfide bridge. This oxidation can be promoted by the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents.[3][4][5]
Q2: At which stages of the Racecadotril production process is the formation of this compound most likely to occur?
A2: The formation of this impurity can occur at several stages:
-
Synthesis: During the synthesis of Racecadotril, particularly in steps involving deprotection of a thiol group or work-up procedures under non-inert conditions.
-
Purification: If the purification process (e.g., crystallization) is prolonged or carried out in the presence of air and at elevated temperatures.
-
Storage: During the storage of the final Active Pharmaceutical Ingredient (API) if it is exposed to air, light, or high humidity.[6]
Q3: What are the primary factors that promote the formation of this compound?
A3: The key factors include:
-
pH: Both acidic and alkaline conditions can catalyze the initial deacetylation of Racecadotril, providing the precursor for the disulfide impurity. Forced degradation studies have shown significant degradation of Racecadotril under these conditions.[2][7]
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent that can facilitate the conversion of the thiol intermediate to the disulfide.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze the oxidation of thiols.
-
Temperature: Higher temperatures can increase the rate of both the deacetylation and oxidation reactions.
-
Light Exposure: Exposure to light, particularly UV light, can promote the formation of radical species that may initiate or propagate the oxidation process.[6]
Q4: How can I detect and quantify the amount of this compound in my sample?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the detection and quantification of this compound.[1] Key parameters for such a method typically include a C18 reverse-phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is usually performed using a UV detector at a wavelength of around 210-230 nm.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of this compound in the crude product. | Exposure to air during reaction work-up or isolation. | - Perform work-up and isolation steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for extraction and washing steps. |
| Alkaline or acidic conditions during the synthesis. | - Carefully control the pH during the reaction and work-up.- Use a buffered system if necessary to maintain a neutral pH. | |
| Increase in this compound content during purification. | Prolonged exposure to air and/or elevated temperatures during crystallization. | - Minimize the time the product is in solution at elevated temperatures.- Crystallize under an inert atmosphere.- Consider using antioxidants in the crystallization solvent if compatible with the process. |
| Formation of this compound during storage. | Improper storage conditions. | - Store the final product in well-sealed, airtight containers.- Protect from light by using amber-colored vials or storing in the dark.- Store at recommended low temperatures and controlled humidity.[6] |
| Inconsistent results in the quantification of the disulfide impurity. | Non-optimized analytical method. | - Ensure your HPLC method is validated for specificity, linearity, accuracy, and precision for this compound.- Use a reference standard of the impurity for accurate quantification. |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol provides a general framework for the quantification of this compound in a Racecadotril sample. Method optimization and validation are crucial for accurate results.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Purified water.
-
Racecadotril sample.
-
This compound reference standard.
2. Preparation of Mobile Phase:
-
Prepare a solution of potassium dihydrogen phosphate in water (e.g., 0.05 M).
-
The mobile phase is a mixture of acetonitrile and the potassium dihydrogen phosphate solution. A common ratio is 70:30 (v/v).[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 2 µg/mL to 20 µg/mL).[1]
-
Sample Solution: Accurately weigh a known amount of the Racecadotril sample and dissolve it in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile:KH2PO4 buffer (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
5. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: General Strategy to Minimize this compound Formation During Synthesis Work-up
This protocol outlines general steps to be taken during the work-up of a reaction mixture containing Racecadotril to minimize the formation of the disulfide impurity.
1. Materials and Equipment:
-
Reaction mixture containing Racecadotril.
-
Degassed organic solvent for extraction (e.g., ethyl acetate).
-
Degassed water and brine solution for washing.
-
Inert gas source (nitrogen or argon).
-
Schlenk line or glove box (optional, but recommended).
2. Procedure:
-
Inert Atmosphere: Before starting the work-up, purge the reaction vessel and receiving flasks with an inert gas (nitrogen or argon) to displace air.
-
Quenching: If the reaction needs to be quenched, use a degassed quenching solution and add it slowly to the reaction mixture while maintaining an inert atmosphere.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel that has been purged with an inert gas.
-
Add the degassed extraction solvent and perform the extraction.
-
Separate the layers and collect the organic phase.
-
-
Washing:
-
Wash the organic phase sequentially with degassed water and degassed brine solution.
-
Minimize the contact time with aqueous phases, especially if their pH is not neutral.
-
-
Drying and Filtration:
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate) that has been stored under vacuum or in a desiccator.
-
Filter the solution under an inert atmosphere.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator with a nitrogen or argon bleed to prevent air from entering the system.
-
Avoid excessive heat during solvent removal.
-
Data Presentation
Table 1: Forced Degradation of Racecadotril and Formation of this compound
| Stress Condition | Temperature (°C) | Duration | Racecadotril Degradation (%) | Observations |
| 0.1N HCl (Acidic) | 70 | 10 min | 11.4% | Significant formation of degradation products.[2][7] |
| 0.1N NaOH (Alkaline) | 70 | 10 min | 28.4% | Extensive degradation observed.[2][7] |
| 3% H2O2 (Oxidative) | 70 | 10 min | 5.8% | Formation of oxidative degradation products.[2][7] |
| Photolytic (Sunlight) | Ambient | 6 hours | 6.5% | Degradation upon exposure to light.[2][7] |
| Thermal | 100 | 2 hours | No significant change | Relatively stable to dry heat.[2][7] |
This table summarizes typical results from forced degradation studies and highlights the conditions under which the formation of degradation products, including this compound, is more likely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Deacetyl Racecadotril Disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Deacetyl Racecadotril Disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in the bioanalysis of Racecadotril?
This compound is an oxidation product of Thiorphan, the active metabolite of Racecadotril. Racecadotril is rapidly hydrolyzed in vivo to Thiorphan, which contains a free thiol (-SH) group.[1] This thiol group is susceptible to oxidation, leading to the formation of a disulfide bond between two Thiorphan molecules, creating this compound. Its presence can be an indicator of sample handling and stability issues during bioanalysis.
Q2: What are the primary challenges when analyzing this compound and its precursor, Thiorphan?
The primary challenge is the instability of Thiorphan, which can readily oxidize to form the disulfide dimer, this compound.[1] This can lead to an underestimation of Thiorphan and an overestimation of the disulfide. Additionally, like many bioanalytical methods using LC-MS/MS, matrix effects can significantly impact the accuracy and precision of quantification.
Q3: What are matrix effects and how do they affect the analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][4] Common sources of matrix effects include phospholipids, salts, and metabolites.[2]
Q4: How can I minimize the oxidation of Thiorphan to its disulfide form during sample collection and processing?
To prevent the oxidation of Thiorphan, it is crucial to add an antioxidant to the collection tubes before blood sampling. One reported method involves the addition of 2-amino-3-thiopropionic acid to the collection duct. Stabilizing the thiol group is a key consideration in the bioanalytical method development for Racecadotril.
Q5: What are the recommended sample preparation techniques to reduce matrix effects for Thiorphan and its disulfide?
Commonly employed and effective sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a protein precipitant like methanol or acetonitrile is added to the plasma sample.[1][5] While efficient for high-throughput analysis, it may result in less clean extracts and potentially significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. LLE can provide cleaner extracts than PPT.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This method is highly effective in minimizing matrix effects.[4][8]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound and its precursor, Thiorphan.
Issue 1: High Variability or Poor Reproducibility in Analytical Results
| Possible Cause | Troubleshooting Step |
| Analyte Instability (Oxidation of Thiorphan) | Ensure proper sample stabilization with an antioxidant during collection and storage. Minimize sample exposure to air and light. Process samples on ice. |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure. Ensure precise and consistent volumes of all reagents. Thoroughly vortex and centrifuge all samples. |
| Significant Matrix Effects | Evaluate matrix effects using the protocols outlined below. If significant effects are observed, optimize the sample cleanup procedure (e.g., switch from PPT to LLE or SPE) or chromatographic separation. |
| Instrumental Variability | Check the LC-MS/MS system for performance issues. Verify mobile phase composition, flow rate, and mass spectrometer parameters. |
Issue 2: Low Analyte Response or Signal Suppression
| Possible Cause | Troubleshooting Step |
| Ion Suppression from Matrix Components | Improve sample cleanup to remove interfering phospholipids and other matrix components. Optimize chromatography to separate the analyte from the suppression zone. Consider using a different ionization source (e.g., APCI if ESI is used). |
| Suboptimal Mass Spectrometer Parameters | Tune the mass spectrometer for the specific precursor and product ions of this compound and an appropriate internal standard. Optimize collision energy and other MS parameters. |
| Poor Extraction Recovery | Evaluate the extraction recovery of the analyte. Optimize the extraction solvent, pH, and procedure to improve recovery. |
| Analyte Adsorption | Peptides and related molecules can adsorb to plasticware. Consider using low-binding tubes and plates. |
Issue 3: High Analyte Response or Signal Enhancement
| Possible Cause | Troubleshooting Step |
| Ion Enhancement from Matrix Components | Similar to ion suppression, optimize sample preparation and chromatography to separate the analyte from the enhancing components. |
| Co-eluting Interferences | Check for isobaric interferences that may be contributing to the analyte signal. Improve chromatographic resolution to separate the analyte from these interferences. |
| Incorrect Internal Standard Concentration | Verify the concentration and spiking of the internal standard solution. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) at a known concentration in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the analyte and IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF), Recovery (RE), and Matrix Effect (ME):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) x 100%
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of IS)
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Data Presentation: Representative Matrix Effect Data for Thiorphan
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (RE) % | IS-Normalized MF |
| Thiorphan | 10 | 0.95 | 88.2 | 1.02 |
| Thiorphan | 100 | 0.92 | 91.5 | 0.99 |
| Thiorphan | 500 | 0.98 | 90.1 | 1.01 |
This is representative data and may not reflect the results of all analytical methods.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for troubleshooting matrix effects in bioanalysis.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Deacetyl Racecadotril Disulfide Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Deacetyl Racecadotril Disulfide reference standards during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | 1. Verify the storage conditions of the reference standard. Long-term storage should be at 2-8°C.[1] 2. Prepare fresh solutions for analysis. 3. Review the sample preparation procedure for potential stressors (e.g., high temperature, extreme pH). |
| Decreased peak area over time in solution | Instability in the chosen solvent. | 1. Assess the stability of this compound in different solvents. Stock solutions of the parent drug, Racecadotril, have shown stability for up to 29 days at +4°C.[2] 2. Use freshly prepared solutions for each analytical run whenever possible. 3. If solutions need to be stored, keep them at 2-8°C and protected from light. |
| Formation of new impurities during forced degradation studies | Susceptibility to specific stress conditions. | 1. this compound, similar to its parent compound Racecadotril, may be susceptible to hydrolysis (acidic and basic conditions) and oxidation.[3][4] 2. Carefully control the conditions of forced degradation studies (e.g., concentration of acid/base/oxidizing agent, temperature, duration). 3. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[3][4] |
| Inconsistent analytical results | Improper handling or instrument variability. | 1. Ensure the reference standard has equilibrated to room temperature before weighing and dissolution. 2. Use calibrated analytical instruments and validated analytical methods. 3. Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound reference standards?
For long-term storage, it is recommended to keep this compound at 2-8°C.[1] The product is generally stable under ambient conditions for transportation.[1]
2. What are the likely degradation pathways for this compound?
Based on the known degradation of Racecadotril, this compound is likely susceptible to:
-
Hydrolysis: The ester and amide linkages in the molecule can be hydrolyzed under acidic and basic conditions.[3][4]
-
Oxidation/Reduction: The disulfide bond is a potential site for oxidative cleavage or reduction to the corresponding thiol. The parent drug, Racecadotril, is known to degrade under oxidative stress.[3][4]
3. How can I monitor the stability of my this compound reference standard?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be used.[2][5] These methods can separate the intact reference standard from its potential degradation products, allowing for accurate quantification of its purity over time.
4. What solvents are suitable for preparing solutions of this compound?
Acetonitrile and mixtures of acetonitrile and water or buffer are commonly used as solvents for Racecadotril and its impurities in analytical methods.[2][6] The stability of the reference standard in the chosen solvent system should be evaluated as part of method validation.
5. Are there any known incompatibilities for this compound?
Avoid strong oxidizing and reducing agents, as they can cleave the disulfide bond. Also, avoid highly acidic or basic conditions, which can lead to hydrolysis of the ester and amide functional groups.[3][4]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the reference standard to dry heat (e.g., 100°C) for a defined period. Also, heat a solution of the reference standard.
-
Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC method. A control sample (unstressed) should also be analyzed.
-
Data Evaluation: Calculate the percentage degradation of this compound in each stress condition. Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.[3][4]
The following table summarizes the degradation of the parent drug, Racecadotril, under various stress conditions, which can be used as a starting point for designing studies on this compound.
| Stress Condition | Reagent/Condition | Degradation (%) of Racecadotril | Reference |
| Acidic | 0.1N HCl | 11.4% | [5] |
| Basic | 0.1N NaOH | 28.4% | [5] |
| Oxidative | 3% H₂O₂ | 5.8% | [5] |
| Photolytic | Sunlight for 6 hr | 6.5% | [5] |
| Thermal | 100°C | No significant degradation | [5] |
Visualizations
Caption: Experimental workflow for ensuring the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
- 1. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. bezmialemscience.org [bezmialemscience.org]
- 3. [PDF] Forced Degradation Study of Racecadotril : Effect of Co-solvent , Characterization of Degradation Products by UHPLC-Q-TOF-MS / MS , NMR and Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 6. ijpsonline.com [ijpsonline.com]
Troubleshooting low yield in Deacetyl Racecadotril Disulfide isolation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the isolation of Deacetyl Racecadotril Disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a known impurity of Racecadotril, an antidiarrheal drug.[1][2] Racecadotril is a prodrug that is converted in the body to its active metabolite, thiorphan.[3][] this compound is formed by the oxidation of two molecules of the deacetylated active metabolite, where a disulfide bond is formed between the sulfur atoms. This oxidation can occur during the synthesis process or as a degradation product.[3]
Q2: I have a low yield of this compound after my isolation procedure. What are the most likely causes?
Low yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Incomplete Formation: The oxidative reaction to form the disulfide may be inefficient.
-
Product Loss During Work-up: Significant amounts of the product may be lost during extraction and washing steps.
-
Inefficient Purification: The chosen purification method (e.g., crystallization, chromatography) may not be optimized, leading to product loss.
-
Product Degradation: The disulfide bond could be unstable under certain pH or temperature conditions, leading to degradation.
Q3: How can I confirm the presence and purity of this compound in my sample?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the purity of Racecadotril and its impurities.[5] Developing a suitable HPLC method will allow you to quantify the amount of this compound in your crude and purified samples, helping you to pinpoint the stage at which yield is being lost.
Troubleshooting Guides
Problem: Low Yield After Synthesis and Initial Work-up
Possible Cause 1: Incomplete Oxidation of the Thiol Precursor
-
Troubleshooting Steps:
-
Verify Oxidizing Agent Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent were used. An insufficient amount will result in unreacted thiol precursor.
-
Optimize Reaction Time and Temperature: The oxidation reaction may be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. Temperature can also influence the reaction rate; investigate if a moderate increase in temperature improves the conversion rate without degrading the product.
-
Evaluate the Choice of Oxidizing Agent: Some oxidizing agents are more effective than others for disulfide bond formation. Common oxidants for this purpose include air (oxygen), dimethyl sulfoxide (DMSO), and iodine. The choice of solvent can also play a crucial role.
-
Possible Cause 2: Product Loss During Liquid-Liquid Extraction
-
Troubleshooting Steps:
-
Check the pH of the Aqueous Phase: The solubility of this compound may be pH-dependent. Ensure the pH of the aqueous phase is adjusted to minimize the solubility of your product in it.
-
Increase the Number of Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the product than a single extraction with a large volume.[6]
-
Select an Appropriate Extraction Solvent: The partition coefficient of your product between the organic and aqueous phases is critical. If the product has significant solubility in the aqueous phase, consider using a different extraction solvent.
-
Problem: Low Yield After Purification
Possible Cause 1: Poor Recovery from Crystallization
-
Troubleshooting Steps:
-
Use of Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[1][7] Use the minimum amount of hot solvent required for dissolution.
-
Inappropriate Crystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is consistently low, a different solvent or a co-solvent system should be explored.
-
Cooling Rate and Temperature: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal growth and recovery.[8]
-
Precipitation vs. Crystallization: If the product "oils out" instead of forming crystals, it indicates that the solution is too supersaturated or that the melting point of the impure solid is below the temperature of the solution.[1] Try adding more solvent or using a different solvent system.
-
Possible Cause 2: Low Recovery from Preparative HPLC
-
Troubleshooting Steps:
-
Optimize Loading Amount: Overloading the column can lead to poor separation and loss of product due to peak broadening and co-elution with impurities.[9] Determine the maximum sample load for your column through loading studies.
-
Mobile Phase Composition: The mobile phase composition, including the type of organic modifier and the pH, significantly impacts selectivity and resolution.[10][11] Fine-tuning the mobile phase can improve the separation from closely eluting impurities, allowing for better fraction collection.
-
Fraction Collection Parameters: Ensure that the fraction collector parameters are set correctly to collect the entire peak corresponding to your product. Peak tailing can lead to a portion of the product being missed if the collection window is too narrow.
-
Post-Purification Sample Handling: The collected fractions containing the purified product need to be handled carefully to avoid loss during solvent evaporation and transfer.[12]
-
Data Presentation
Table 1: Hypothetical Impact of Process Parameters on this compound Yield
| Parameter | Condition A | Yield A | Condition B | Yield B | Analysis |
| Oxidizing Agent | 1.1 eq. Iodine | 65% | 1.5 eq. Iodine | 85% | Insufficient oxidant in Condition A led to incomplete conversion. |
| Extraction Solvent | Dichloromethane | 70% | Ethyl Acetate | 88% | Higher polarity of Ethyl Acetate improved extraction efficiency. |
| Crystallization Solvent | Methanol | 45% | Ethanol/Water (9:1) | 75% | The co-solvent system significantly reduced the product's solubility at low temperatures. |
| HPLC Loading | 100 mg | 90% Recovery | 200 mg | 60% Recovery | Column overloading in Condition B caused poor separation and product loss. |
Experimental Protocols
Protocol 1: General Procedure for Air Oxidation of Thiol Precursor
-
Dissolve the crude deacetylated thiol precursor in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Adjust the pH of the solution to slightly basic (pH 8-9) by adding a mild base, such as a saturated solution of sodium bicarbonate. Basic conditions can facilitate disulfide bond formation.[13]
-
Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, proceed with the work-up and purification steps.
Protocol 2: General Procedure for Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen crystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid is completely dissolved.[7]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound isolation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 5. Structural studies of racecadotril and its process impurities by NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 13. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetyl Racecadotril Disulfide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for the analysis of Deacetyl Racecadotril Disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
A1: this compound is an impurity of Racecadotril. Its basic molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C38H40N2O6S2[1] |
| Molecular Weight | 684.86 g/mol [1] |
| CAS Number | 141437-88-9 |
Q2: What is a recommended starting point for LC-MS/MS method development for this compound?
A2: For initial method development, you can adapt methods used for Racecadotril and its other metabolites. An electrospray ionization (ESI) source in positive ion mode is a good starting point. Below are suggested starting parameters.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Racecadotril and its analogues generally ionize well in positive mode. |
| Precursor Ion (m/z) | 685.2 [M+H]+ | Based on the monoisotopic mass of the compound. |
| Collision Gas | Argon or Nitrogen | Standard collision gases are suitable. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for stable spray and maximum ion intensity. |
| Cone Voltage | 20 - 40 V | Optimize to maximize precursor ion intensity and minimize in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Instrument dependent; adjust for efficient solvent removal. |
| Desolvation Temp. | 350 - 450 °C | Optimize for efficient desolvation without thermal degradation. |
| Collision Energy | 20 - 50 eV | A wider range may be needed to achieve cleavage of the disulfide bond. |
Q3: How can I identify the precursor ion for this compound?
A3: To identify the precursor ion, perform a full scan analysis in positive ion mode. Given the molecular weight of 684.86, you should look for the protonated molecule [M+H]+ at an m/z of approximately 685.2. You may also observe other adducts such as [M+Na]+ (m/z ~707.2) or [M+K]+ (m/z ~723.2), depending on the mobile phase composition and sample purity.
Q4: How do I optimize the fragmentation of this compound?
A4: Optimizing the fragmentation (MS/MS) requires a systematic approach. The disulfide bond can be challenging to fragment using conventional collision-induced dissociation (CID).
Experimental Protocol for Fragmentation Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to obtain a stable signal for the precursor ion (m/z 685.2).
-
Perform a product ion scan by selecting the precursor ion.
-
Vary the collision energy in increments (e.g., 5 eV) over a range (e.g., 10-60 eV) to observe the fragmentation pattern.
-
Identify characteristic product ions. Look for fragments resulting from the cleavage of the disulfide bond and other labile bonds in the molecule.
-
Select 2-3 of the most intense and stable product ions for developing a Multiple Reaction Monitoring (MRM) method for quantification.
DOT Script for Fragmentation Optimization Workflow:
References
Technical Support Center: Accurate Quantification of Deacetyl Racecadotril Disulfide
Welcome to the technical support center for the analysis of Deacetyl Racecadotril Disulfide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the accurate quantification of this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Racecadotril Impurity H, is a degradation product and process impurity of Racecadotril, an antidiarrheal drug.[1][2][3] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Racecadotril drug products, as regulatory bodies require strict control of impurities.
Q2: What are the common analytical techniques for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound.[4][5] These methods are typically stability-indicating, meaning they can separate the disulfide impurity from the active pharmaceutical ingredient (API) and other degradation products.
Q3: What are the main challenges in the HPLC analysis of this compound?
A3: The primary challenges include:
-
Co-elution: The disulfide impurity may co-elute with Racecadotril or other related substances if the chromatographic conditions are not optimized.
-
Analyte Stability: Disulfide bonds can be susceptible to scrambling or reduction under certain analytical conditions, leading to inaccurate quantification.[6] Careful sample preparation and method optimization are necessary to maintain the integrity of the analyte.
-
Peak Tailing: As a polar molecule, this compound may interact with active sites on the HPLC column, leading to peak tailing and affecting integration and quantification.[7]
-
Low Concentration Levels: As an impurity, it is often present at low concentrations, requiring a sensitive and selective analytical method for accurate measurement.
Q4: How is this compound formed?
A4: this compound is primarily formed through the oxidation of thiorphan, the active metabolite of Racecadotril. This can occur during the manufacturing process, storage, or as a result of forced degradation under oxidative stress conditions.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and active silanol groups on the column packing material. | - Use a mobile phase with a lower pH to suppress the ionization of silanol groups. - Employ a high-quality, end-capped HPLC column. - Add a competitive amine (e.g., triethylamine) to the mobile phase to mask silanol interactions. |
| Column overload.[11] | - Reduce the concentration of the sample being injected. - Use a column with a larger internal diameter or higher loading capacity. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve and inject the sample in the mobile phase whenever possible. - If a different sample solvent must be used, ensure it is weaker than the mobile phase. |
| Column collapse or void formation.[12] | - Replace the column. - Use a guard column to protect the analytical column from particulate matter and strongly retained compounds.[7] |
Issue 2: Inconsistent or Drifting Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Gradual shift in retention time | Inadequate column equilibration. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - Use a mobile phase degasser to prevent bubble formation. | |
| Temperature fluctuations. | - Use a column oven to maintain a consistent temperature. | |
| Random, erratic retention times | Pump malfunction or air in the pump heads. | - Purge the pump to remove air bubbles. - Check for leaks in the pump seals and fittings. |
Issue 3: Low Analyte Recovery or Disappearance of the Disulfide Peak
| Symptom | Possible Cause | Recommended Solution |
| Disulfide peak area is lower than expected or absent | On-column reduction of the disulfide bond. | - Avoid using mobile phases with reducing agents. - Ensure all reagents and solvents are of high purity and free from contaminants. |
| Adsorption of the analyte onto system components. | - Passivate the HPLC system with a strong acid wash (if compatible with system components) followed by thorough flushing with the mobile phase. - Use biocompatible PEEK tubing and fittings. | |
| Instability of the sample solution. | - Prepare sample solutions fresh and analyze them promptly. - Store stock solutions at recommended conditions (e.g., refrigerated and protected from light). |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and Racecadotril by HPLC.
Table 1: HPLC Method Parameters for this compound
| Parameter | Value | Reference |
| Linear Range | 2.40 - 21.56 µg/mL | [4][5] |
| Regression Equation | Y = 1826x + 46 | [4][5] |
| Correlation Coefficient (r) | 0.9999 | [4][5] |
| Limit of Detection (LOD) | 1 µg/mL | [4][5] |
| Average Recovery | 100.0% | [4][5] |
Table 2: HPLC Method Parameters for Racecadotril
| Parameter | Value | Reference |
| Linear Range | 0.08 - 0.24 mg/mL | [4][5] |
| Regression Equation | Y = 15847X + 3873 | [4][5] |
| Correlation Coefficient (r) | 0.9997 | [4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound
This protocol is based on established methods for the analysis of Racecadotril and its impurities.[4][5][13]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate (KH2PO4) solution (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Preparation of Solutions:
-
Potassium Dihydrogen Phosphate Solution: Prepare a suitable molarity of KH2PO4 in HPLC-grade water and adjust the pH as required by the specific validated method.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Racecadotril sample in the mobile phase to achieve a concentration within the linear range of the method.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
4. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
5. Calculation:
-
Calculate the concentration of this compound in the sample using the following formula:
Visualizations
Diagram 1: Mechanism of Action of Racecadotril
Caption: Mechanism of action of Racecadotril.
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Diagram 3: Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. This compound | 141437-88-9 [chemicalbook.com]
- 2. theclinivex.com [theclinivex.com]
- 3. CAS 141437-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. biosciencetrends.com [biosciencetrends.com]
Preventing the degradation of Deacetyl Racecadotril Disulfide during analysis
Welcome to the technical support center for the analysis of Deacetyl Racecadotril Disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during analysis and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Thiorphan Disulfide or Racecadotril Impurity H, is a key impurity associated with the active pharmaceutical ingredient (API) Racecadotril.[1] Racecadotril is a prodrug that is rapidly converted in the body to its active metabolite, thiorphan. The disulfide is formed through the oxidation of two molecules of thiorphan.
Q2: Why is it important to control the degradation of this compound during analysis?
A2: Accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. Degradation of this compound during analysis can lead to inaccurate reporting of its levels, potentially masking a quality issue with the drug substance or product. Understanding and controlling its stability is essential for developing robust and reliable analytical methods.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on forced degradation studies of the parent drug, Racecadotril, this compound is likely susceptible to degradation under the following conditions:
-
pH: Both acidic and alkaline conditions can promote the degradation of the disulfide bond. Disulfide exchange reactions are known to be pH-dependent.
-
Oxidative Stress: The presence of oxidizing agents can lead to further degradation of the disulfide.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Q4: Can this compound revert to thiorphan during analysis?
A4: The disulfide bond is a covalent linkage and is generally stable under typical reversed-phase HPLC conditions. However, the presence of reducing agents in the sample or mobile phase could potentially lead to the reduction of the disulfide back to the free thiol, thiorphan. It is crucial to avoid such reducing conditions during analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent peak area for this compound standard. | Degradation of the standard solution. | Prepare fresh standard solutions daily in a suitable diluent (e.g., acetonitrile/water). Store stock solutions at low temperatures (2-8 °C) and protect from light. Avoid using alkaline or strongly acidic diluents. |
| Appearance of new, unidentified peaks during the analysis. | On-column degradation or degradation in the autosampler. | Lower the autosampler temperature. Use a mobile phase with a neutral or slightly acidic pH (e.g., pH 3-6). Ensure the mobile phase is de-gassed to prevent oxidation. |
| Poor peak shape (tailing or fronting). | Interaction of the analyte with active sites on the HPLC column. | Use a high-quality, end-capped C18 column. Incorporate a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in the mobile phase to improve peak shape. |
| Loss of analyte during sample preparation. | Adsorption to glassware or plasticware. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Variability between replicate injections. | Incomplete dissolution of the sample or standard. | Ensure complete dissolution by using an appropriate solvent and employing sonication if necessary. |
Data Presentation
Table 1: Summary of Conditions Affecting Racecadotril Stability (Inferred for this compound)
| Stress Condition | Reagents and Conditions | Observation on Racecadotril | Implication for this compound |
| Acidic Hydrolysis | 0.1N HCl at 70°C for 10 min | 11.4% degradation | Potential for degradation. Acidic conditions should be used with caution. |
| Alkaline Hydrolysis | 0.1N NaOH | 28.4% degradation | Highly susceptible to degradation. Alkaline conditions should be strictly avoided. |
| Oxidative Degradation | 3% H₂O₂ | 5.8% degradation | Susceptible to oxidation. Avoid exposure to oxidizing agents and use de-gassed solvents. |
| Thermal Degradation | 100°C for 2 hours | No significant degradation | Generally stable at elevated temperatures for short periods, but prolonged exposure should be avoided. |
| Photolytic Degradation | Sunlight for 6 hours | 6.5% degradation | Samples and standards should be protected from light. |
Data inferred from a forced degradation study on Racecadotril.[2]
Experimental Protocols
Recommended HPLC Method for the Analysis of Racecadotril and its Impurities (including this compound)
This protocol is adapted from a validated method for the determination of Racecadotril and its impurities.
1. Chromatographic Conditions:
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Potassium dihydrogen phosphate (KH₂PO₄) solution (70:30, v/v).
-
Preparation of KH₂PO₄ solution: Prepare a suitable molarity in water (e.g., 20 mM) and adjust the pH to a slightly acidic value (e.g., pH 3.5 with phosphoric acid).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile : Water (70:30, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing Racecadotril in the diluent to a suitable concentration. Ensure the concentration of this compound falls within the linear range of the method.
3. System Suitability:
-
Perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Visualizations
Degradation Pathway of Thiorphan to this compound
Caption: Formation of this compound via oxidation.
Experimental Workflow for Analysis
Caption: Workflow for the analysis of this compound.
References
Strategies to improve the purity of isolated Deacetyl Racecadotril Disulfide
Technical Support Center: Purification of Deacetyl Racecadotril Disulfide
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the purity of isolated this compound, a known impurity of Racecadotril.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your purification endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Primary Purification
-
Question: I performed an initial purification step (e.g., crystallization or flash chromatography), but the purity of my this compound is still below the desired level. What should I do?
-
Answer: Low purity after an initial purification step is a common challenge. The following strategies can be employed to improve the purity:
-
Secondary Purification: Employ a secondary, orthogonal purification technique. For example, if you started with crystallization, follow up with preparative HPLC. The different separation principles of these methods can effectively remove persistent impurities.
-
Optimize Crystallization Conditions: If using crystallization, experiment with different solvent systems. A mixture of solvents can often provide better selectivity for crystallization of the desired compound, leaving impurities in the mother liquor.[4] Consider factors like cooling rate; a slower cooling process often leads to the formation of purer crystals.[5]
-
Methodical Preparative HPLC Development: For preparative HPLC, a systematic method development approach is crucial. Start with analytical scale HPLC to screen different columns and mobile phases to achieve the best separation between this compound and its closely related impurities.[6][7]
-
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity of this compound.
Issue 2: Poor Recovery/Yield During Purification
-
Question: My purification process results in a high purity product, but the overall yield of this compound is very low. How can I improve the recovery?
-
Answer: Balancing purity and yield is a critical aspect of purification. Here are some strategies to improve your yield:
-
Crystallization: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Also, cooling the solution to a lower temperature (e.g., in an ice bath) can help to maximize the precipitation of the product.[5] However, be aware that very rapid cooling can sometimes trap impurities.
-
Preparative HPLC: Overloading the column can lead to poor separation and loss of product in mixed fractions. A loading study on an analytical column can help determine the optimal sample load for the preparative scale. Also, ensure that the fraction collection parameters are set correctly to capture the entire peak of interest.
-
Solvent Extraction: Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic phase. Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.[8]
-
Issue 3: Co-elution of Impurities in Preparative HPLC
-
Question: I am using preparative HPLC, but an impurity is co-eluting with my target compound, this compound. How can I resolve this?
-
Answer: Co-elution is a common challenge in chromatography. Consider the following approaches:
-
Change Column Selectivity: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) can alter the retention characteristics of the compounds and may resolve the co-eluting peaks.
-
Modify Mobile Phase: Adjusting the mobile phase composition can significantly impact selectivity. Try changing the organic modifier (e.g., from acetonitrile to methanol), or altering the pH of the aqueous component if the compounds have ionizable groups.[9]
-
Gradient Optimization: If using a gradient, make it shallower around the elution time of your compound of interest. This will increase the separation between closely eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside this compound?
A1: this compound is itself an impurity of Racecadotril.[1] Other common process-related impurities of Racecadotril that might be present include unreacted starting materials, by-products from side reactions, and other degradation products.[10][11] Analytical techniques such as HPLC and LC-MS are essential for identifying the full impurity profile of your sample.[12]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of your work and the nature of the impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the method of choice for achieving very high purity (>99.5%), especially for isolating small quantities for use as reference standards.[13]
-
Crystallization is a cost-effective method for large-scale purification, provided a suitable solvent system can be found that selectively crystallizes this compound.[14]
-
Liquid-Liquid Extraction is useful for an initial cleanup to remove impurities with significantly different polarities.[8]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the purity.[15] An isocratic or gradient method can be developed to separate this compound from Racecadotril and other potential impurities. The use of a diode array detector (DAD) can help in assessing peak purity.[12]
Q4: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in chromatography and extraction are often flammable and can be toxic. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol outlines a general approach for the purification of this compound using preparative HPLC.
Workflow for Preparative HPLC Purification
Caption: A general workflow for the purification of this compound by preparative HPLC.
-
Analytical Method Development:
-
Develop an analytical HPLC method to separate this compound from other impurities.
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A common mobile phase for related compounds is a mixture of a phosphate buffer and acetonitrile or methanol.[15] For example, a gradient of acetonitrile in water (with 0.1% formic acid) can be explored.
-
Detection: UV at 210 nm or 230 nm.[15]
-
-
Loading Study:
-
Once a good analytical separation is achieved, perform a loading study by injecting increasing amounts of the crude sample onto the analytical column to determine the maximum loading capacity before resolution is lost.
-
-
Scale-up to Preparative HPLC:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm).
-
Adjust the flow rate and gradient according to the column dimensions.
-
Dissolve the crude sample in a suitable solvent at a high concentration.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.[5][14]
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with hexane or water) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following tables provide an example of how to present quantitative data from purification experiments.
Table 1: Comparison of Purification Strategies
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery/Yield (%) |
| Preparative HPLC | 85 | >99.5 | 75 |
| Recrystallization | 85 | 98.0 | 85 |
| Liquid-Liquid Extraction | 85 | 92.0 | 95 |
Table 2: Example of Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 20 mL/min |
| Detection | 230 nm |
| Sample Load | 100 mg per injection |
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. LabXchange [labxchange.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
- 6. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 7. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scribd.com [scribd.com]
- 11. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 12. Structural studies of racecadotril and its process impurities by NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 14. praxilabs.com [praxilabs.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Deacetyl Racecadotril Disulfide
For researchers, scientists, and drug development professionals, the accurate quantification of drug impurities is critical for ensuring the safety and efficacy of pharmaceutical products. Deacetyl Racecadotril Disulfide is a known impurity of Racecadotril, an antidiarrheal drug. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound with alternative analytical techniques, supported by experimental data.
Comparative Analysis of Analytical Methods
The determination of this compound and Racecadotril can be achieved through various analytical techniques. While HPLC stands out for its specificity and sensitivity, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry offer alternative approaches. The following table summarizes the performance characteristics of these methods based on available literature.
| Parameter | HPLC Method | HPTLC Method | First-Derivative Spectrophotometry |
| Analyte(s) | Racecadotril and its impurities (including this compound) | Racecadotril and its degradation products | Racecadotril in the presence of degradation products |
| Linearity Range | 2.40–21.56 µg/mL (for Benzylthiorphan Disulphide)[1][2] | 100-1000 ng/spot (for Racecadotril)[3] | 5-40 µg/mL (for Racecadotril)[4] |
| Accuracy (Recovery) | 100.0%[1][2] | 99.17-101.45% (for Racecadotril)[3] | 99.2 ± 1.02% (for Racecadotril)[4] |
| Limit of Detection (LOD) | 1 µg/mL (for Benzylthiorphan Disulphide)[1][2] | 200 ng/spot (for Racecadotril)[3] | Not Reported |
| Limit of Quantitation (LOQ) | Not explicitly reported for disulfide, but measurable lowest limit is 1 µg/mL.[1][2] | 600 ng/spot (for Racecadotril)[3] | Not Reported |
| Specificity/Selectivity | The method was found to be specific.[1][2] | The drug is well-separated from its degradation products.[3] | The drug was determinable in the presence of up to 90% of its degradation products.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the determination of Racecadotril and its impurities, including this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (KH2PO4) solution in a 70:30 ratio.[1][2]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Quantification: The linear range for Benzylthiorphan Disulphide was established at 2.40–21.56 µg/mL.[1][2] The average recovery was determined to be 100.0%.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This stability-indicating HPTLC method was developed for the analysis of Racecadotril and its degradation products.
-
Stationary Phase: Merck HPTLC aluminum sheets of silica gel 60F254.[3]
-
Mobile Phase: A solvent system consisting of chloroform and methanol in a 9.8:0.2 v/v ratio.[3]
-
Detection: Densitometric analysis in remission-absorbance mode at 232 nm.[3]
-
Performance: The method demonstrated good linearity for Racecadotril in the concentration range of 100-1000 ng/spot, with a correlation coefficient (r²) of 0.9994.[3] The limits of detection and quantitation were 200 and 600 ng per spot, respectively.[3]
First-Derivative Spectrophotometry
This method is based on the use of first-derivative spectrophotometry for the quantification of Racecadotril.
-
Principle: Utilizes the first derivative of the absorption spectrum to eliminate interference from degradation products.
-
Analytical Wavelength: 240 nm.[4]
-
Linearity: A linear relationship was observed in the range of 5-40 µg/mL for Racecadotril.[4]
-
Accuracy: The mean accuracy was found to be 99.2 ± 1.02%.[4]
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the relationship between Racecadotril and its degradation product, this compound.
Caption: Workflow for the validation of an HPLC method.
Caption: Degradation pathway of Racecadotril.
References
A Comparative Analysis of the Biological Activity of Racecadotril and its Disulfide Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the anti-diarrheal drug Racecadotril and its known process impurity, Deacetyl Racecadotril Disulfide. The information presented is based on available scientific literature and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
Racecadotril is a well-established prodrug that, upon oral administration, is rapidly converted to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This inhibition leads to an increase in the local concentration of endogenous enkephalins in the gastrointestinal tract, which in turn reduces intestinal hypersecretion of water and electrolytes, thereby exerting an anti-diarrheal effect. In contrast, this compound is documented primarily as an impurity of Racecadotril. Extensive searches of scientific literature and chemical databases have yielded no publicly available data on the biological activity, specifically the enkephalinase inhibitory potential, of this compound. Therefore, a direct comparison of their biological activities is limited by the absence of data for the disulfide compound.
Data Presentation: A Tale of Two Compounds
The following tables summarize the available quantitative data for Racecadotril and its active metabolite, thiorphan, and highlight the lack of corresponding data for this compound.
Table 1: Enkephalinase Inhibitory Potency
| Compound | Target Enzyme | IC50 (nM) | Notes |
| Racecadotril | Neutral Endopeptidase (Enkephalinase) | 4500[1] | Prodrug with significantly lower intrinsic activity. |
| Thiorphan (Active Metabolite of Racecadotril) | Neutral Endopeptidase (Enkephalinase) | 6.1[1] | The primary mediator of Racecadotril's therapeutic effect. |
| This compound | Neutral Endopeptidase (Enkephalinase) | Data not available |
Table 2: Pharmacokinetic Profile
| Parameter | Racecadotril | This compound |
| Absorption | Rapidly absorbed orally.[1] | Data not available |
| Metabolism | Rapidly and effectively metabolized to the active metabolite, thiorphan.[1] | Data not available |
| Protein Binding (Active Metabolite) | 90% (thiorphan)[1] | Data not available |
| Onset of Action (Enkephalinase Inhibition) | 30 minutes after administration.[1] | Data not available |
| Peak Inhibition | 75-90% inhibition two hours after a therapeutic dose.[1] | Data not available |
| Duration of Action | Approximately 8 hours.[1] | Data not available |
| Elimination Half-Life | 3 hours (measured from enkephalinase inhibition).[1] | Data not available |
Mechanism of Action: The Enkephalinase Inhibition Pathway
Racecadotril's therapeutic effect is mediated by its active metabolite, thiorphan, which inhibits the degradation of endogenous enkephalins.
Caption: Mechanism of action of Racecadotril.
Experimental Protocols
Due to the absence of experimental data for this compound, this section focuses on the methodologies that would be employed to determine its biological activity, drawing parallels with the established protocols for Racecadotril and its active metabolite.
Enkephalinase Inhibition Assay
To determine the in vitro potency of a test compound as an enkephalinase inhibitor, a fluorometric or radiometric assay can be utilized.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified or recombinant neutral endopeptidase.
General Protocol:
-
Enzyme Preparation: Purified or recombinant human neutral endopeptidase (NEP) is used.
-
Substrate: A specific fluorogenic or radiolabeled substrate for NEP, such as N-succinyl-Ala-Ala-Phe-p-nitroanilide or [3H]-Leu-enkephalin, is used.
-
Assay Procedure:
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The enzyme is pre-incubated with the test compound for a specified period.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the product formation is quantified. For a fluorogenic substrate, fluorescence is measured using a fluorometer. For a radiolabeled substrate, the cleaved, radiolabeled product is separated from the unreacted substrate, and radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Intestinal Secretion
To assess the anti-secretory effects of a compound in a living organism, various animal models can be employed.
Objective: To evaluate the ability of the test compound to reduce intestinal fluid secretion induced by a secretagogue.
Commonly Used Model: Castor Oil-Induced Diarrhea in Rodents
-
Animals: Male or female rats or mice are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally at various doses.
-
After a predetermined time (e.g., 30-60 minutes) to allow for absorption and metabolism, diarrhea is induced by oral administration of castor oil. Ricinoleic acid, the active metabolite of castor oil, acts as a secretagogue.
-
Animals are placed in individual cages with a pre-weighed absorbent paper on the floor.
-
The total weight of diarrheal feces is measured at regular intervals for a specific duration (e.g., 4-6 hours).
-
-
Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the mean weight of diarrheal feces in the treated groups to that of the vehicle-treated control group.
Logical Relationship and Experimental Workflow
The following diagram illustrates the logical flow for evaluating and comparing the biological activity of Racecadotril and a related compound like this compound.
Caption: Experimental workflow for comparison.
Conclusion
Racecadotril is a potent and clinically effective anti-diarrheal agent with a well-defined mechanism of action centered on the inhibition of enkephalinase by its active metabolite, thiorphan. In contrast, this compound is identified as a process-related impurity of Racecadotril. There is a notable absence of publicly available data regarding its biological activity. For a comprehensive understanding of the pharmacological profile of Racecadotril and its impurities, further investigation into the potential biological effects of this compound would be necessary. Without such data, it is not possible to provide a direct comparison of their biological activities. Researchers are encouraged to perform the described experimental protocols to elucidate the activity, or lack thereof, of this disulfide compound.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Deacetyl Racecadotril Disulfide
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. This guide provides a comparative overview of analytical methodologies for Deacetyl Racecadotril Disulfide, an impurity of the antidiarrheal drug Racecadotril. The focus is on providing a framework for cross-validation by comparing published High-Performance Liquid Chromatography (HPLC) methods.
This compound, also referred to as benzylthiorphan disulphide, is a critical impurity to monitor during the manufacturing and quality control of Racecadotril.[1] Cross-validation of analytical methods is a crucial process to verify that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[2][3] This ensures the robustness and reproducibility of a method in various settings.[2]
Comparison of Analytical Methods
While a direct cross-validation study for this compound is not extensively documented in publicly available literature, a comparison of existing HPLC methods for the analysis of Racecadotril and its impurities can serve as a foundation for such a study. The following table summarizes the operational parameters and performance characteristics of various HPLC methods described in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | Reverse Phase HPLC | Reverse Phase HPLC | High-Performance Thin-Layer Chromatography (HPTLC) |
| Column | ODS | C18 | HPTLC aluminum sheets of silica gel 60F254 |
| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate (KH2PO4) solution (70:30)[1][4] | Acetonitrile:Methanol:Water (50:40:10 v/v/v)[4] | Chloroform:Methanol (9.8:0.2 v/v)[5] |
| Detection Wavelength | 210 nm[1][4] | 217 nm[4] | 232 nm[5] |
| Linearity Range (this compound) | 2.40 - 21.56 µg/mL[1][4] | Not Specified | Not Specified |
| Linearity Range (Racecadotril) | 0.08 - 0.24 mg/mL[1][4] | 10 - 70 µg/mL[4] | 100 - 1000 ng/spot[5] |
| Recovery | 100.0%[1][4] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 1 µg/mL[1][4] | 0.05 ppm[4] | 200 ng/spot[5] |
| Limit of Quantitation (LOQ) | Not Specified | 0.14 ppm[4] | 600 ng/spot[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the compared methods.
Method 1: HPLC for Racecadotril and Impurities
-
Objective: To establish an HPLC method for the determination of racecadotril and its impurities.[1]
-
Chromatographic Conditions:
-
Procedure: Specific details on sample preparation and injection volume were not provided in the abstract.
-
Performance: The method demonstrated good linearity for both Racecadotril and this compound (benzylthiorphan disulphide) with a high recovery rate.[1][4]
Method 2: RP-HPLC for Racecadotril
-
Objective: A rapid and sensitive reverse phase HPLC method for the qualitative and quantitative assay of racecadotril in pharmaceutical dosage forms.[4]
-
Chromatographic Conditions:
-
Procedure: Racecadotril was chromatographed on the C18 column with the specified mobile phase and flow rate.[4]
-
Performance: The method showed excellent linearity within the concentration range of 10-70 μg/mL.[4] The LOD and LOQ were found to be 0.05 and 0.14 ppm, respectively.[4]
Method 3: Stability-Indicating HPTLC Method for Racecadotril
-
Objective: To develop and validate a simple, selective, precise, and stability-indicating HPTLC method for the analysis of racecadotril in bulk drug and its dosage form.[5]
-
Chromatographic Conditions:
-
Procedure: Samples were spotted as bands on the HPTLC plates.[5] The method was able to separate the drug from its degradation products.[5]
-
Performance: The method demonstrated good linearity in the concentration range of 100-1000 ng per spot.[5] The limits of detection and quantitation were 200 and 600 ng per spot, respectively.[5]
Visualizing the Cross-Validation Workflow
A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a method is robust and transferable between different laboratories or even different analytical techniques.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Logical Framework for Method Comparison
The decision to select and cross-validate an analytical method depends on several factors. The following diagram outlines a logical approach to comparing and selecting a suitable method for the analysis of this compound.
Caption: A logical flow for selecting and cross-validating an analytical method for a specific compound.
References
- 1. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
Comparative stability study of Racecadotril and Deacetyl Racecadotril Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative stability study of the anti-diarrheal drug Racecadotril and its known impurity, Deacetyl Racecadotril Disulfide. The stability of a drug substance is a critical factor in its development, as it influences its safety, efficacy, and shelf-life. This document summarizes quantitative data from forced degradation studies on Racecadotril and offers a qualitative stability assessment of this compound based on its chemical structure.
Executive Summary
Data Presentation: Forced Degradation of Racecadotril
The following table summarizes the results from various forced degradation studies performed on Racecadotril, as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 80°C for 1 hour | ~10-25% | [1] |
| 0.1N HCl | 11.4% | ||
| Base Hydrolysis | 0.01M NaOH | ~10-25% | [1] |
| 0.1N NaOH | 28.4% | ||
| Oxidative | 3% H₂O₂ | 5.8% | |
| 3% v/v H₂O₂ | <20% | [1] | |
| Thermal | 100°C for 2 hours | No significant degradation | |
| 80±2 °C | <20% | [1] | |
| Photolytic | Sunlight for 6 hours | 6.5% | |
| UV radiation (365 nm) | <20% | [1] |
Note: The extent of degradation can vary depending on the exact experimental conditions such as concentration, exposure time, and formulation excipients.
Comparative Stability Profile
Racecadotril:
-
Hydrolytic Stability: Racecadotril is susceptible to both acid and base-catalyzed hydrolysis. The ester and amide functional groups in its structure are prone to cleavage under these conditions.
-
Oxidative Stability: The thioester group in Racecadotril is a likely site for oxidation.
-
Thermal and Photolytic Stability: Racecadotril is relatively stable when exposed to heat and light, indicating a robust core structure under these conditions.
This compound (Racecadotril Impurity H):
-
Qualitative Assessment: As a direct comparative stability study for this compound is not publicly available, a qualitative assessment is provided based on its chemical structure. The defining feature of this impurity is the disulfide bond (-S-S-).
-
Potential Instability: Disulfide bonds are known to be susceptible to reduction and oxidation. Reductive cleavage would yield two thiol molecules, while oxidation could lead to the formation of thiosulfinates or sulfonic acids. The stability of this impurity would therefore be highly dependent on the redox potential of its environment. It is likely to be less stable than Racecadotril under oxidative and reductive conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of Racecadotril.
1. Forced Degradation Studies
These studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop stability-indicating analytical methods.
-
Acid Degradation: A solution of Racecadotril is exposed to 0.1 M HCl and heated at 80±2 °C for 1 hour. The solution is then cooled and neutralized before analysis.[1]
-
Alkaline Degradation: A solution of Racecadotril is treated with 0.01 M NaOH at room temperature. The reaction is monitored, and samples are neutralized before analysis.[1]
-
Oxidative Degradation: Racecadotril solution is exposed to 3% v/v H₂O₂ at room temperature. Samples are taken at various time points for analysis.[1]
-
Thermal Degradation: Solid Racecadotril is exposed to a temperature of 80±2 °C in a controlled oven.[1]
-
Photolytic Degradation: A solution of Racecadotril is exposed to UV radiation at a wavelength of 365 nm.[1]
2. Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Racecadotril from its degradation products.
-
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., LiChrospher ODS).
-
Mobile Phase: A mixture of a buffer (e.g., 10mM tetra-butyl ammonium hydrogen sulphate, pH 3.4) and an organic solvent (e.g., methanol) in a ratio of 20:80 (v/v) is often used.[1]
-
Flow Rate: Typically maintained at 1.0 mL/min.[1]
-
Detection: UV detection at 230 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[1]
Mandatory Visualizations
References
Spectroscopic Analysis: A Comparative Guide to Synthesized vs. Reference Deacetyl Racecadotril Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for a synthesized batch of Deacetyl Racecadotril Disulfide against a theoretical reference standard. This compound is a known impurity of the antidiarrheal drug Racecadotril. Accurate spectroscopic identification and purity assessment are critical for drug safety and efficacy. This document presents a comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data to aid in the characterization of this compound.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for both a theoretical reference sample and a hypothetically synthesized sample of this compound. The synthesized sample may contain impurities derived from the synthetic process.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Reference this compound | Synthesized this compound |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.38 - 7.25 | m |
| 5.15 | s |
| 4.60 | m |
| 4.10 | d |
| 3.15 | m |
| 2.90 | m |
| - | - |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Reference this compound | Synthesized this compound |
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C=O (ester) |
| 169.8 | C=O (amide) |
| 137.2 | Ar-C (quaternary) |
| 135.4 | Ar-C (quaternary) |
| 129.3 | Ar-CH |
| 128.6 | Ar-CH |
| 127.1 | Ar-CH |
| 67.2 | O-C H₂-Ph |
| 54.8 | N-C H-C=O |
| 41.7 | N-C H₂-C=O |
| 40.5 | C H₂-S-S |
| 38.1 | Ph-C H₂ |
| - | - |
Table 3: Mass Spectrometry (MS) Data Comparison
| Reference this compound | Synthesized this compound |
| m/z | Assignment |
| 685.2 | [M+H]⁺ |
| 707.2 | [M+Na]⁺ |
| 343.1 | [M/2+H]⁺ (Monomer fragment) |
| - | - |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Reference this compound | Synthesized this compound |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 | N-H stretch (amide) |
| 3030 | Ar C-H stretch |
| 2925 | Aliphatic C-H stretch |
| 1745 | C=O stretch (ester) |
| 1650 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
| 540 | S-S stretch |
| - | - |
Experimental Protocols
Synthesis of this compound (Hypothetical)
This compound can be synthesized by the oxidation of Deacetyl Racecadotril. A common method involves dissolving Deacetyl Racecadotril in a suitable solvent, such as a mixture of dichloromethane and water, and treating it with a mild oxidizing agent like iodine or hydrogen peroxide in the presence of a base (e.g., triethylamine) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Data Acquisition
-
¹H and ¹³C NMR: Spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra were obtained in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized and reference this compound.
Caption: Workflow for Spectroscopic Comparison.
Head-to-head comparison of different analytical techniques for Deacetyl Racecadotril Disulfide
A Head-to-Head Comparison of Analytical Techniques for Deacetyl Racecadotril Disulfide
For Researchers, Scientists, and Drug Development Professionals
This compound, a known impurity of the antidiarrheal drug Racecadotril, necessitates robust analytical methods for its detection and quantification to ensure pharmaceutical quality and safety.[1][2] This guide provides a comprehensive head-to-head comparison of various analytical techniques used for the determination of this compound, supported by experimental data and detailed methodologies. The techniques covered include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Performance Data
The following table summarizes the quantitative performance data for different analytical techniques used in the analysis of this compound and related compounds. This allows for a direct comparison of their key validation parameters.
| Parameter | HPLC | HPTLC | UPLC-MS/MS |
| Linearity Range | 2.40 - 21.56 µg/mL[3][4] | 2 - 20 µ g/spot [5][6] | 2 - 1000 ng/mL (for a related compound)[7] |
| Regression Equation | Y = 1826x + 46[3][4] | Not explicitly stated for this impurity | Not explicitly stated for this impurity |
| Correlation Coefficient (r) | 0.9999[3][4] | Not explicitly stated for this impurity | Not explicitly stated for this impurity |
| Limit of Detection (LOD) | 1 µg/mL (as the lowest limit)[3][4] | 200 ng/spot (for Racecadotril)[8] | Not explicitly stated for this impurity |
| Limit of Quantitation (LOQ) | Not explicitly stated | 600 ng/spot (for Racecadotril)[8] | Not explicitly stated for this impurity |
| Accuracy (Mean Recovery %) | 100.0%[3][4] | 99.5 ± 0.56% (for Racecadotril)[5][6] | < 7% deviation (for a related compound)[7] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Within 12% (for a related compound)[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of Racecadotril and its impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.[5]
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (KH2PO4) solution in a 70:30 ratio.[3][4]
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: A stock solution of the drug is prepared in the mobile phase.[9] For analysis of pharmaceutical dosage forms, the sample is dissolved in the mobile phase, sonicated, and filtered.[9]
High-Performance Thin-Layer Chromatography (HPTLC)
A stability-indicating HPTLC method for the analysis of Racecadotril and its degradation products.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Merck HPTLC aluminum sheets of silica gel 60F254.[8]
-
Mobile Phase: A solvent system consisting of chloroform and methanol in a 9.8:0.2 v/v ratio.[8] Another reported mobile phase is isopropanol-ammonia (33%)-n-hexane (9:0.5:20, v/v/v).[5][6]
-
Application: Samples are applied as spots on the HPTLC plate.
-
Development: The plate is developed in the mobile phase.
-
Detection: Densitometric analysis is carried out in remission-absorbance mode at 232 nm.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive method for the quantification of related compounds in biological matrices. While a specific method for this compound was not detailed in the search results, a representative UPLC-MS/MS protocol for a similar analyte is presented.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., AB SCEIX TRIPLE QUAD 6500).[7]
-
Column: Agilent SB-C18 column (1.8 µm, 3.0 mm × 50 mm).[7]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Ionization Mode: Electrospray Positive Ionization.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile.[7]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
References
- 1. This compound | 141437-88-9 [chemicalbook.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. biosciencetrends.com [biosciencetrends.com]
- 6. Stability-indicating methods for the determination of racecadotril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. bezmialemscience.org [bezmialemscience.org]
Assessing the Genotoxicity of Deacetyl Racecadotril Disulfide Versus Racecadotril: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of the active pharmaceutical ingredient (API) Racecadotril and its process impurity, Deacetyl Racecadotril Disulfide. The assessment is based on available preclinical safety data for Racecadotril and established regulatory guidelines for the evaluation of drug impurities where direct experimental data is unavailable.
Executive Summary
Racecadotril has been demonstrated to be devoid of mutagenic or clastogenic effects in a standard battery of in vitro and in vivo genotoxicity tests. In contrast, there is a lack of publicly available genotoxicity data for its impurity, this compound. In such instances, regulatory guidelines, such as ICH M7, recommend a structured approach to assess the potential risk. This involves an initial in silico analysis to identify any structural alerts for mutagenicity, followed by experimental testing if concerns are raised. Without such data for this compound, its genotoxic profile remains uncharacterized.
Data Presentation: Comparative Genotoxicity Profile
| Feature | Racecadotril | This compound |
| Chemical Identity | An enkephalinase inhibitor used as an antidiarrheal agent. | A disulfide-containing process impurity of Racecadotril.[1] |
| Ames Test (Bacterial Reverse Mutation Assay) | No mutagenic effect observed. | Data not available. |
| In Vitro Chromosomal Aberration Test | No clastogenic effect observed. | Data not available. |
| In Vivo Micronucleus Test | No genotoxic effect observed. | Data not available. |
| Overall Genotoxicity Conclusion | Non-genotoxic based on standard testing. | Genotoxic potential is unknown and requires evaluation as per regulatory guidelines. |
Experimental Protocols for Genotoxicity Assessment
The following are detailed methodologies for standard in vitro genotoxicity assays that would be employed to assess the genotoxic potential of a substance like this compound, in accordance with OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the essential amino acid and form visible colonies on a minimal agar medium.
-
Methodology:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.
-
Dose Levels: At least five different concentrations of the test substance are evaluated.
-
Procedure: The test can be performed using the plate incorporation method or the pre-incubation method.
-
Plate Incorporation: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation: The components are incubated together before being mixed with the top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
-
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.
-
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance. After a suitable treatment period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The chromosomes are then harvested, stained, and microscopically examined for structural aberrations.
-
Methodology:
-
Cell Cultures: Established cell lines or primary cultures of human or rodent cells are used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (continuous treatment until harvesting) duration, both with and without metabolic activation (S9 mix).
-
Harvest and Staining: After treatment, cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained with a suitable dye (e.g., Giemsa).
-
Analysis: At least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
Evaluation Criteria: A substance is considered clastogenic if it induces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a reproducible increase is observed at one or more concentrations.
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The test substance is added to cultured mammalian cells. The cells are then examined for an increase in the frequency of micronuclei.
-
Methodology:
-
Cell Cultures: Various mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cells (e.g., human lymphocytes) can be used.
-
Treatment: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation. To identify cells that have completed mitosis, a cytokinesis blocker (cytochalasin B) is often used, resulting in binucleated cells.
-
Harvest and Staining: After an exposure period covering one to one and a half normal cell cycle lengths, the cells are harvested and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).
-
Analysis: The frequency of micronuclei is determined by scoring a predetermined number of cells (typically at least 2000 binucleated cells per concentration).
-
Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for either clastogenicity or aneugenicity.
-
Mandatory Visualizations
Caption: Workflow for standard genotoxicity testing of a chemical substance.
Caption: Decision tree for assessing the mutagenic potential of pharmaceutical impurities according to ICH M7.
Signaling Pathways
Currently, there are no established signaling pathways directly implicated in the genotoxicity of Racecadotril, as it is considered non-genotoxic. For this compound, any potential interaction with signaling pathways related to DNA damage and repair would first require evidence of genotoxic activity. Should such activity be identified, further studies would be necessary to elucidate the underlying mechanisms, which could involve pathways such as the p53 signaling pathway, DNA damage response (DDR) pathways, or pathways related to oxidative stress.
References
A Comparative Guide to the Impurity Profiling of Racecadotril Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impurity profile of Racecadotril, a widely used antidiarrheal agent. Understanding and controlling impurities in pharmaceutical formulations is critical to ensure the safety, efficacy, and stability of the final drug product. This document outlines the known impurities associated with Racecadotril, presents detailed experimental protocols for their identification and quantification, and offers a comparative analysis based on forced degradation studies.
Introduction to Racecadotril and Its Impurities
Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme enkephalinase, which is responsible for the breakdown of endogenous enkephalins. This inhibition leads to an increase in the levels of enkephalins in the gastrointestinal tract, which in turn reduces the excessive secretion of water and electrolytes associated with diarrhea.
Impurities in Racecadotril formulations can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, and interactions between the API and excipients. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in drug products.
Known and potential impurities in Racecadotril include:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process of the Racecadotril API. Examples include unreacted starting materials, intermediates, and by-products of side reactions. Specific process-related impurities that have been identified include benzyl 2-methyl carboximido acetate, benzyl 2-phenyl ethyl carboximido acetate, and benzyl 2-(1-benzyl vinyl carboximido) acetate.[1]
-
Degradation Products: These impurities are formed due to the degradation of Racecadotril under various environmental conditions such as heat, light, humidity, and pH. Forced degradation studies have shown that Racecadotril is susceptible to degradation under acidic, basic, and oxidative stress conditions.
-
Excipient-Related Impurities: These can arise from the interaction of Racecadotril with the excipients used in the formulation.
Comparative Analysis of Impurity Profiles
| Stress Condition | % Degradation of Racecadotril |
| Photolytic (Sunlight for 6 hours) | 6.5% |
| Oxidative (3% H₂O₂) | 5.8% |
| Acidic (0.1N HCl) | 11.4% |
| Basic (0.1N NaOH) | 28.4% |
| Thermal (Dry Heat) | No significant degradation |
Data sourced from a study on the stability of Racecadotril 100mg capsules.[2]
These results highlight the susceptibility of Racecadotril to hydrolysis (acidic and basic conditions) and oxidation. The extent of degradation can be influenced by the specific excipients and manufacturing processes used in different formulations, leading to variations in the types and levels of impurities present. For instance, formulations with better protection against moisture and acidic microenvironments are likely to exhibit a more favorable impurity profile over their shelf life.
Experimental Protocols
The most common and reliable method for the quantitative analysis of Racecadotril and its impurities is High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is crucial for separating the active ingredient from its potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Objective: To quantify Racecadotril and its related impurities in a pharmaceutical formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (KH₂PO₄) solution (e.g., 70:30 v/v).[3] The exact ratio may need to be optimized based on the specific column and instrument used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of Racecadotril reference standard in the mobile phase to obtain a solution of known concentration.
-
Sample Solution: For capsules, accurately weigh the contents of a representative number of capsules. For sachets, use the contents of a single sachet. Dissolve a portion of the powder, equivalent to a specific amount of Racecadotril, in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Placebo Solution: Prepare a solution of the placebo (all excipients without the active ingredient) in the same manner as the sample solution. This is used to ensure that the excipients do not interfere with the detection of Racecadotril or its impurities.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the placebo solution to check for any interfering peaks at the retention time of Racecadotril and its known impurities.
-
Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the known impurity standards (if available) or by using relative response factors. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, sensitive, and robust.
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Experimental workflow for the comparative impurity profiling of Racecadotril formulations.
Signaling Pathway of Racecadotril's Action
Caption: Signaling pathway illustrating the mechanism of action of Racecadotril.
Conclusion
The impurity profile of Racecadotril formulations is a critical quality attribute that requires careful control and monitoring. While direct comparative data between different commercial products is limited, the information from forced degradation studies underscores the potential for variability in impurity levels. The use of a validated, stability-indicating HPLC method is essential for the accurate assessment of Racecadotril purity. The provided experimental protocol and visualizations serve as a valuable resource for researchers and professionals involved in the development and quality control of Racecadotril formulations. Further research comparing the impurity profiles of various marketed formulations would be beneficial for the scientific community and for ensuring the highest standards of pharmaceutical quality.
References
Validating the Structure of Deacetyl Racecadotril Disulfide: A Comparative Guide to Independent Methods
For Researchers, Scientists, and Drug Development Professionals
Deacetyl Racecadotril Disulfide is a known impurity of Racecadotril, an antidiarrheal drug. The accurate structural elucidation and validation of such impurities are critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product. This guide provides a comparative overview of independent analytical methods for validating the structure of this compound, presenting supporting data and detailed experimental protocols.
Introduction to Structural Validation
The validation of a chemical structure, particularly of a pharmaceutical impurity, relies on the cumulative evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence confirmation. The primary techniques employed for the structural elucidation of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
This guide will delve into the principles, expected outcomes, and experimental considerations for each of these methods in the context of validating the structure of this compound.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and X-ray Crystallography for the structural validation of this compound.
| Analytical Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity between atoms, and stereochemistry. | 5-10 mg of purified sample dissolved in a deuterated solvent. | Provides unambiguous structural information, including isomer differentiation. Non-destructive. | Relatively low sensitivity compared to MS. Requires a pure sample for clear spectra. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural elucidation. | Microgram to nanogram quantities of the sample. | High sensitivity and specificity. Can be coupled with chromatography (LC-MS) for complex mixture analysis. | Provides limited information on stereochemistry. Fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Absolute three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. | A single, high-quality crystal (typically >0.1 mm). | Provides the definitive, unambiguous 3D structure. | Crystal growth can be a significant challenge and is often the rate-limiting step. The solid-state structure may not always represent the solution-state conformation. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Standard acquisition parameters should be used, with the possibility of optimization for signal-to-noise and resolution.
-
2D NMR: To further elucidate the structure, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
While specific experimental data for this compound is not publicly available, we can predict the expected spectral features based on its known structure (C₃₈H₄₀N₂O₆S₂). The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the benzyl groups, methylene protons, and methine protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including those in the carbonyl groups, aromatic rings, and aliphatic chains. Analysis of chemical shifts and coupling constants would allow for the complete assignment of the proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound.
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or, more commonly, coupled with a liquid chromatography (LC) system for online separation and analysis.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a highly accurate mass measurement.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS). Isolate the molecular ion of interest and subject it to fragmentation (e.g., through collision-induced dissociation - CID). Analyze the resulting fragment ions to deduce the connectivity of the molecule.
The HRMS analysis of this compound (C₃₈H₄₀N₂O₆S₂) would yield a highly accurate mass measurement of its molecular ion. The theoretical exact mass is 684.2331 g/mol . The experimental mass should be within a few parts per million (ppm) of this value, confirming the elemental composition. The MS/MS spectrum would show characteristic fragmentation patterns, likely involving cleavage of the amide bonds, ester linkages, and the disulfide bond, providing confirmatory evidence for the proposed structure.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.
A successful X-ray crystallographic analysis would provide the absolute 3D structure of this compound. This includes precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This data would serve as the ultimate confirmation of the structure elucidated by NMR and MS.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the structural validation of a pharmaceutical impurity like this compound.
Caption: General experimental workflow for the structural validation of a pharmaceutical impurity.
Caption: Logical relationship of information obtained from different analytical techniques.
Conclusion
The structural validation of this compound requires a multi-pronged analytical approach. While NMR and mass spectrometry can provide a comprehensive picture of the molecule's connectivity and composition, single-crystal X-ray crystallography offers the definitive confirmation of its three-dimensional structure. The integration of data from these independent methods is essential for the unambiguous structural elucidation of pharmaceutical impurities, thereby ensuring the quality and safety of the drug product.
Safety Operating Guide
Proper Disposal of Deacetyl Racecadotril Disulfide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Deacetyl Racecadotril Disulfide, an impurity of the antidiarrheal drug Racecadotril, requires careful consideration for its disposal due to the limited availability of specific safety and toxicity data. This guide provides a comprehensive overview of the recommended disposal procedures based on general principles for handling pharmaceutical impurities and disulfide-containing compounds.
Understanding the Compound: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | ChemicalBook |
| Molecular Weight | 684.86 g/mol | ChemicalBook |
| Appearance | White to off-white solid | Benchchem |
| Melting Point | 92-94 °C | ChemicalBook |
| Solubility | Slightly soluble in chloroform and DMSO | Benchchem |
Step-by-Step Disposal Protocol
Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance. The following step-by-step protocol is based on established guidelines for the disposal of pharmaceutical and laboratory chemical waste.
1. Waste Identification and Segregation:
-
Properly label all containers with "this compound Waste" and include the chemical formula.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the compound or its waste.
3. Small-Scale Laboratory Decontamination (for trace amounts):
-
For minor spills or decontamination of glassware, a chemical inactivation method can be considered. Disulfide bonds can be cleaved through oxidation.
-
Experimental Protocol for Oxidative Degradation:
-
Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5.25%).
-
In a well-ventilated fume hood, carefully add the this compound waste to an excess of the sodium hypochlorite solution with stirring.
-
Allow the reaction to proceed for a sufficient time (e.g., several hours) to ensure complete oxidation. The exact duration may need to be determined empirically.
-
Neutralize the resulting solution to a pH between 6 and 8 using a suitable acid or base.
-
Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
4. Bulk Waste Disposal:
-
For larger quantities of this compound, direct disposal via a licensed hazardous waste disposal company is the recommended and safest option.
-
Package the waste in a clearly labeled, sealed, and chemically resistant container.
-
Follow all institutional and local regulations for the collection and disposal of chemical waste.
Important Considerations:
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3]
-
Toxicity of Degradation Products: A study on the forced degradation of Racecadotril indicated that some of its degradation products could exhibit potential pulmonary and hepatic toxicity. While this study did not specifically identify this compound, it highlights the importance of handling all related compounds and their degradation products with caution.
-
Avoid Environmental Release: Do not dispose of untreated this compound directly into the environment, as its ecological impact is unknown. The parent compound, Racecadotril, is known to be very toxic to aquatic life.[3]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their research environment.
References
Essential Safety and Handling Guidance for Deacetyl Racecadotril Disulfide
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Deacetyl Racecadotril Disulfide.
This compound is an impurity of Racecadotril, an enkephalinase inhibitor used in the treatment of diarrhea. As with any active pharmaceutical ingredient (API) or its impurities, meticulous handling and adherence to safety protocols are paramount to ensure personnel safety and prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to chemical compounds. Based on safety data sheets for Racecadotril and its impurities, the following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required in situations with a higher risk of splashing. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with laboratory and local regulations. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, particularly when handling the powder form where dust may be generated. Use in a well-ventilated area. |
| Skin and Body Protection | A laboratory coat or protective clothing is necessary. For larger quantities or in case of potential spills, impervious clothing and protective boots may be required. |
Experimental Protocols: Safe Handling Workflow
While a specific, detailed experimental protocol for this compound is not publicly available, a logical workflow for its safe handling can be established based on best practices for working with APIs in a laboratory setting.[1][2]
Mechanism of Action: Enkephalinase Inhibition
This compound is an impurity of Racecadotril. Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[3][4][5] This enzyme is responsible for breaking down endogenous enkephalins. By inhibiting enkephalinase, the local concentrations of enkephalins increase, leading to the activation of δ-opioid receptors in the gastrointestinal tract. This activation results in a decrease in cyclic AMP (cAMP) levels, which in turn reduces the secretion of water and electrolytes into the intestinal lumen, thereby exerting an anti-diarrheal effect.[4][6]
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management: In the event of a spill, avoid generating dust.[7] For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal. For larger spills, it may be necessary to wet the material to prevent dust formation before collection. Ensure the spill area is thoroughly cleaned and decontaminated after material collection.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in designated, labeled containers and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Disclaimer: This information is intended for guidance and is not a substitute for a thorough safety review and risk assessment prior to handling this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. scribd.com [scribd.com]
- 7. synzeal.com [synzeal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
